molecular formula C7H6F2N2O2 B13966481 2,5-Difluoro-4-hydrazinobenzoic acid

2,5-Difluoro-4-hydrazinobenzoic acid

Cat. No.: B13966481
M. Wt: 188.13 g/mol
InChI Key: BDMSXHOTPIYMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-4-hydrazinobenzoic acid is a fluorinated benzoic acid derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure incorporates a benzoic acid core, a hydrazine functional group, and strategic fluorine substitutions, making it a privileged scaffold for constructing biologically active molecules. Research indicates that this compound and its close analogs are primarily exploited as key intermediates in the synthesis of novel pyrazole-hydrazone derivatives . These synthetic molecules have shown significant promise as potent growth inhibitors of multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii , with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL . The incorporation of fluorine atoms is a recognized strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity of lead compounds . Furthermore, the 4-hydrazinobenzoic acid moiety is a cornerstone for developing various pharmacologically active structures, with recent studies highlighting its application in creating new anticancer agents that can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . As a reagent, it is commonly used in condensation reactions to form hydrazones and in cyclization reactions to form pyrazole and other heterocyclic systems . Researchers value this compound for its role in generating diverse chemical libraries aimed at overcoming antibiotic resistance and discovering new oncology therapeutics. 2,5-Difluoro-4-hydrazinobenzoic acid is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

2,5-difluoro-4-hydrazinylbenzoic acid

InChI

InChI=1S/C7H6F2N2O2/c8-4-2-6(11-10)5(9)1-3(4)7(12)13/h1-2,11H,10H2,(H,12,13)

InChI Key

BDMSXHOTPIYMMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)NN)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2,5-Difluoro-4-hydrazinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Difluoro-4-hydrazinobenzoic acid represents a critical "privileged scaffold" in modern medicinal chemistry. As a highly functionalized aromatic building block, it serves as a linchpin in the synthesis of fluoroquinolone antibiotics, indazole-based kinase inhibitors, and pyrazole-containing antineoplastic agents.

This guide details the Nucleophilic Aromatic Substitution (


)  strategy for its synthesis. Unlike generic protocols, this workflow is optimized for regioselectivity, minimizing the formation of bis-hydrazino byproducts and ensuring high-purity isolation suitable for GMP-compliant downstream applications.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the electronic activation of the benzene ring. The starting material, 2,4,5-trifluorobenzoic acid , possesses three fluorine atoms.[1][2] The fluorine at the C4 position is uniquely susceptible to nucleophilic attack due to the para-directing electron-withdrawing effect of the carboxyl group (-COOH).

Mechanistic Pathway ( )
  • Activation: The carboxyl group withdraws electron density from the ring, making C4 the most electrophilic site.

  • Addition: Hydrazine (

    
    ) acts as a hard nucleophile, attacking C4 to form a resonance-stabilized Meisenheimer complex.
    
  • Elimination: The fluoride ion is ejected, restoring aromaticity and yielding the 4-hydrazino product.

Reaction Scheme Visualization

ReactionScheme SM 2,4,5-Trifluorobenzoic Acid (Electrophile) Complex Meisenheimer Complex SM->Complex Nucleophilic Attack (C4) Reagent Hydrazine Hydrate (Nucleophile) Reagent->Complex Product 2,5-Difluoro-4-hydrazinobenzoic Acid (Target) Complex->Product F- Elimination Byproduct HF / Hydrazinium Fluoride Complex->Byproduct

Caption:


 mechanism showing the regioselective attack at C4 driven by the para-carboxyl activation.

Experimental Protocol

Objective: Synthesis of 2,5-Difluoro-4-hydrazinobenzoic acid (10 g scale). Purity Target: >98% (HPLC).

Materials & Reagents
ReagentCAS No.[1][3][4]Equiv.[1][5]Role
2,4,5-Trifluorobenzoic acid 446-17-31.0Substrate
Hydrazine Hydrate (80%) 7803-57-83.0 - 4.0Nucleophile
Ethanol (Abs.) 64-17-5SolventReaction Medium
Pyridine (Optional)110-86-11.1Acid Scavenger
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (56.8 mmol) of 2,4,5-trifluorobenzoic acid in 100 mL of Ethanol .

  • Nucleophile Addition: Cool the solution to 0–5°C using an ice bath. Add 11.0 mL (approx. 227 mmol, 4 eq) of Hydrazine Hydrate dropwise over 20 minutes.

    • Critical Insight: Excess hydrazine is mandatory to prevent the product from reacting with another molecule of starting material (dimerization).

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: MeOH/DCM 1:9).

Phase 2: Workup & Isolation
  • Precipitation: Cool the reaction mixture to room temperature. The product may begin to crystallize as a pale yellow solid.[5]

  • Acidification: Adjust pH to ~4.5–5.0 using 2N HCl. This ensures the product exists as the free acid/zwitterion rather than the hydrazine salt.

  • Filtration: Filter the precipitate under vacuum.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove hydrazine salts, followed by cold ethanol (1 x 10 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Phase 3: Recrystallization (Purification)[6]
  • Solvent: DMF/Water or Ethanol/Water (hot).

  • Procedure: Dissolve crude solid in minimum hot DMF, filter while hot (if insoluble particles exist), and add water dropwise until turbidity appears. Cool slowly to 4°C.

Experimental Workflow Diagram

Workflow Step1 Dissolve 2,4,5-TFBA in EtOH Step2 Add Hydrazine Hydrate (0°C) Step1->Step2 Step3 Reflux (80°C, 4-6h) Step2->Step3 Step4 Cool & Acidify to pH 5 Step3->Step4 Step5 Filtration & Washing (H2O/EtOH) Step4->Step5 Step6 Vacuum Dry (50°C) Step5->Step6

Caption: Optimized workflow for the isolation of high-purity 2,5-Difluoro-4-hydrazinobenzoic acid.

Characterization & Validation

The identity of the compound must be validated using orthogonal analytical techniques.

Expected Analytical Data
TechniqueParameterExpected Signal/ValueInterpretation
Appearance VisualPale yellow to off-white powderTypical for hydrazino-benzoic acids.
Melting Point Thermal>200°C (Decomposes)High MP due to zwitterionic lattice.
MS (ESI) m/z189.05

Calc. MW: 188.13 g/mol .

H NMR
DMSO-


7.4-7.6 (dd, 1H, H-6)

6.8-7.0 (dd, 1H, H-3)

8.5 (br s, NH)
Characteristic splitting due to F-H coupling.

F NMR
DMSO-

Two distinct signals (approx -110 to -130 ppm)Confirms loss of one F atom (start material has 3 signals).
IR ATR (

)
3300-3400 (NH stretch)1680 (C=O acid)Hydrazine and Carboxyl groups present.
Quality Control Checkpoints
  • Regioselectivity Check (

    
    F NMR):  Ensure only two fluorine signals are present. Three signals indicate unreacted starting material.
    
  • Hydrazine Content: Perform a limit test for free hydrazine (genotoxic impurity) if the compound is intended for pharmaceutical use.

Safety & Handling (E-E-A-T)

  • Hydrazine Hydrate: A known carcinogen and potent reducing agent. Handle in a fume hood with double-gloving (Nitrile). Incompatible with oxidizing agents.

  • Fluoride Generation: The reaction generates HF equivalents (as hydrazinium fluoride). While buffered by the excess base, glass etching is possible over long refluxes; consider using Teflon-coated flasks for scale-up.

  • Skin Sensitization: Hydrazino compounds are potent sensitizers. Avoid all skin contact.

References

  • PubChem. 2,4,5-Trifluorobenzoic acid (Starting Material).[1] National Library of Medicine. [Link]

  • PubChem. 4-Hydrazinobenzoic acid (Analogous Chemistry). National Library of Medicine. [Link]

  • Organic Chemistry Portal.

    
    ).[Link]
    
  • PrepChem. Synthesis of 4-(N-boc-hydrazino)benzoic acid (Protocol Reference).[Link]

Sources

The Pharmacological Potential of Fluorinated Hydrazinobenzoic Acids: A Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pursuit of novel chemical entities (NCEs) to combat multidrug-resistant (MDR) pathogens and aggressive malignancies requires molecular scaffolds that offer both synthetic versatility and high metabolic stability. 4-Hydrazinobenzoic acid (4-HBA) has emerged as a privileged bifunctional building block in medicinal chemistry[1]. Its unique architecture—comprising a nucleophilic hydrazine moiety and a versatile carboxylic acid group—enables the rapid assembly of complex heterocycles, such as pyrazoles, triazoles, and hydrazones[1][2].

When functionalized with fluorine atoms, these derivatives exhibit profoundly altered physicochemical properties. Fluorination enhances lipophilicity, modulates the pKa of adjacent functional groups, and blocks sites of metabolic oxidation (e.g., cytochrome P450-mediated degradation)[3]. This whitepaper critically examines the biological activities of fluorinated hydrazinobenzoic acid derivatives, detailing their mechanisms of action, summarizing quantitative efficacy data, and providing field-validated protocols for their synthesis and evaluation.

Chemical Rationale: The Role of Fluorination in 4-HBA Derivatives

The strategic incorporation of fluorine into 4-HBA-derived hydrazones and pyrazoles is not merely structural; it is a calculated pharmacokinetic optimization[3].

  • Membrane Permeability: Gram-negative bacteria, such as Acinetobacter baumannii, possess highly impermeable outer membranes that exclude many standard antibiotics[3]. The high electronegativity and low polarizability of the carbon-fluorine (C-F) bond increase the overall lipophilicity of the molecule, facilitating passive diffusion across lipid bilayers.

  • Electronic Modulation: In hydrazone linkages, electron-withdrawing fluorophenyl groups reduce the electron density on the azomethine nitrogen. This electronic tuning stabilizes the hydrazone bond against premature hydrolysis in the acidic microenvironments typical of tumor tissues and bacterial infection sites[4].

  • Target Affinity: Fluorine can participate in multipolar interactions with the amide backbones of target proteins (e.g., bacterial topoisomerases or mammalian kinases), enhancing binding affinity without significantly increasing the steric bulk of the ligand.

Synthesis A 4-Hydrazinobenzoic Acid (Nucleophile) C Condensation (Ethanol, Reflux) A->C B Fluorinated Acetophenone (Electrophile) B->C D Fluorinated Hydrazone Intermediate C->D -H2O E Vilsmeier-Haack Rxn (POCl3 / DMF) D->E F Fluorinated Pyrazole Benzoic Acid E->F Cyclization & Formylation

Figure 1: Synthetic workflow for fluorinated pyrazole-hydrazone derivatives via Vilsmeier-Haack cyclization.

Core Biological Activities

Antimicrobial Efficacy Against MDR Strains

Fluorinated pyrazole-derived hydrazones synthesized from 4-HBA demonstrate potent growth inhibition against World Health Organization (WHO) critical priority pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant A. baumannii (CRAB)[3].

Structure-Activity Relationship (SAR) studies reveal that specific halogenation patterns dictate efficacy. For instance, 3-chloro-2-fluoro and N,N-diphenyl substitutions yield Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL against drug-resistant strains[5]. Conversely, the addition of bulky heterocycles or unprotected carboxylic acids to the terminal hydrazone often abolishes activity, likely due to steric hindrance preventing target engagement or excessive polarity hindering membrane penetration[5].

Table 1: Antimicrobial Activity (MIC) of Select Fluorinated 4-HBA Derivatives

Compound Substitution PatternTarget PathogenMIC (μg/mL)Efficacy Profile
3-Chloro-2-fluoro derivativeMRSA / A. baumannii0.78Highly Potent[5]
N,N-Diphenyl derivativeB. subtilis0.78 - 1.56Highly Potent[5]
3-Chloro-2-fluorophenyl derivativeMRSA1.56Potent[5]
4-Trifluoromethyl phenyl derivativeGram-positive strains6.25Selective / Moderate[6]
Terminal Carboxylic Acid additionVarious>50.0Inactive[5]
Anticancer Activity and Apoptosis Induction

Beyond antimicrobial applications, 4-HBA hybrids—particularly 1,2,4-triazole benzoic acid hybrids and fluorinated hydrazones—exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer)[1][2][7].

The primary mechanism of action involves the induction of the intrinsic (mitochondrial) apoptosis pathway[1]. Flow cytometry utilizing Annexin V/7-AAD staining has confirmed that these compounds trigger phosphatidylserine externalization, a hallmark of early apoptosis[2]. The lipophilic fluorinated moieties facilitate intracellular accumulation, leading to mitochondrial membrane depolarization, cytochrome C release, and subsequent caspase cascade activation.

Apoptosis A Fluorinated 4-HBA Derivative B Cellular Uptake (Enhanced by C-F Lipophilicity) A->B C Mitochondrial Membrane Depolarization B->C Intracellular Accumulation D Release of Cytochrome C C->D E Caspase Cascade Activation (Caspase-9 / Caspase-3) D->E F Apoptosis (Programmed Cell Death) E->F Annexin V Binding (Observable Marker)

Figure 2: Intrinsic mitochondrial apoptosis pathway induced by fluorinated 4-HBA derivatives.

Experimental Methodologies

To ensure reproducibility, the following protocols emphasize the chemical causality behind each step, establishing a self-validating framework for researchers.

Protocol 1: Synthesis of Fluorophenyl-Derived Pyrazole Hydrazones

Objective: To synthesize a stable fluorinated pyrazole-aldehyde intermediate from 4-HBA for subsequent derivatization.

  • Hydrazone Condensation:

    • Combine 4-hydrazinobenzoic acid (10.5 mmol) and a selected fluorophenyl acetophenone (10 mmol) in absolute ethanol (50 mL)[3].

    • Causality: Ethanol acts as a polar protic solvent, stabilizing the transition state while allowing the azeotropic removal of water (if a Dean-Stark apparatus is used) to drive the equilibrium toward the hydrazone product.

    • Reflux the mixture for 8 hours. Monitor completion via TLC (Thin Layer Chromatography).

    • Remove the solvent under reduced pressure and dry the intermediate in vacuo.

  • Vilsmeier-Haack Cyclization and Formylation:

    • Dissolve the dried hydrazone intermediate in anhydrous N,N-dimethylformamide (DMF, 30 mL) and stir for 15 minutes[3].

    • Cool the reaction flask to 0°C in an ice bath. Dropwise, add Phosphorus oxychloride (POCl

      
      , 3 equivalents) under an inert argon atmosphere.
      
    • Causality: The reaction between POCl

      
       and DMF generates the Vilsmeier reagent (a highly electrophilic chloroiminium ion). This reagent attacks the hydrazone, triggering a cyclization event that forms the pyrazole ring, followed by the installation of a formyl group at the C4 position.
      
    • Heat the mixture to 80°C for 4 hours.

    • Quench the reaction by pouring it over crushed ice. The sudden shift in polarity and temperature will precipitate the fluorinated pyrazole-aldehyde derivative. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration of the synthesized derivatives using a self-validating broth microdilution method.

  • Preparation of Inoculum:

    • Culture target strains (e.g., MRSA, A. baumannii) on Mueller-Hinton agar for 18-24 hours.

    • Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx.

      
       CFU/mL).
      
  • Compound Dilution (Self-Validating Setup):

    • Dissolve the fluorinated 4-HBA derivative in DMSO (stock concentration 1 mg/mL).

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth (concentration range: 50 μg/mL to 0.39 μg/mL).

    • Causality & Validation: Include three critical controls:

      • Positive Control: Broth + Bacteria (Validates bacterial viability).

      • Negative Control: Broth + Compound + No Bacteria (Validates sterility and checks for compound auto-precipitation).

      • Vehicle Control: Broth + Bacteria + DMSO at maximum used concentration (Ensures the solvent is not causing the observed inhibition).

  • Incubation and Readout:

    • Inoculate each well with

      
       CFU/well.
      
    • Incubate plates at 37°C for 18-20 hours.

    • Determine the MIC visually or via spectrophotometry (OD

      
      ) as the lowest concentration completely inhibiting visible bacterial growth.
      

Conclusion

Fluorinated derivatives of 4-hydrazinobenzoic acid represent a highly tunable class of pharmacophores. By strategically leveraging the electronic and lipophilic properties of fluorine, medicinal chemists can transform the basic 4-HBA scaffold into potent antimicrobial agents capable of breaching the defenses of Gram-negative superbugs, or into targeted anticancer agents that trigger apoptotic cascades. The synthetic accessibility of these compounds, combined with their robust biological profiles, positions them as critical assets in the ongoing development of next-generation therapeutics.

References

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at:[Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... PMC. Available at:[Link]

  • Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. PMC - PubMed Central. Available at:[Link]

  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. Available at:[Link]

  • Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. ResearchGate. Available at:[Link]

  • Full article: Development and evaluation of pH-responsive single-walled carbon nanotube-doxorubicin complexes in cancer cells. Taylor & Francis. Available at:[Link]

Sources

The Ascendant Trajectory of 2,5-Difluoro-4-hydrazinobenzoic Acid Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Hydrazinobenzoic Acids

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. The 2,5-difluoro-4-hydrazinobenzoic acid core, a trifunctional scaffold, represents a particularly compelling starting point for the development of novel therapeutic agents. The presence of two fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of derivative compounds. The hydrazine moiety serves as a versatile nucleophile and a precursor to a vast array of heterocyclic systems, while the carboxylic acid group provides a handle for further derivatization to fine-tune solubility and target engagement. This guide provides a comprehensive overview of the synthesis, key derivatives, and burgeoning potential of this molecular framework in drug discovery.

Core Synthesis: A Reliable Pathway to 2,5-Difluoro-4-hydrazinobenzoic Acid

The synthesis of the core molecule, 2,5-Difluoro-4-hydrazinobenzoic acid, is not yet widely documented in commercial literature. However, a robust and logical synthetic pathway can be extrapolated from established methodologies for analogous compounds, such as 4-hydrazinobenzoic acid, and the availability of the key starting material, 2,5-difluoro-4-nitrobenzoic acid. The proposed synthesis is a three-step process commencing with the reduction of the nitro group, followed by diazotization of the resulting amine, and subsequent reduction of the diazonium salt to the desired hydrazine.

An In-depth Technical Guide to the Derivatives of 2,5-Difluoro-4-hydrazinobenzoic Acid and Their Potential Uses

Abstract

The 2,5-difluoro-4-hydrazinobenzoic acid scaffold is a key building block in modern medicinal chemistry, offering a unique combination of fluorine-induced electronic modulation and versatile reactive sites. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis of the core molecule, the preparation of its principal derivatives—including hydrazones, pyrazoles, and triazoles—and their established and potential therapeutic applications. Detailed synthetic protocols, mechanistic insights into biological activities, and structure-activity relationships are discussed, supported by quantitative data and visual representations to facilitate understanding and further research in this promising area of drug discovery.

The Strategic Advantage of the 2,5-Difluoro-4-hydrazinobenzoic Acid Core

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 2,5-difluoro substitution pattern on the benzoic acid ring creates a distinct electronic environment, influencing the pKa of the carboxylic acid and the nucleophilicity of the hydrazine moiety. This, in turn, impacts the reactivity and biological interactions of its derivatives.

The hydrazine group is a versatile functional handle, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. Furthermore, it serves as a key component in the construction of various nitrogen-containing heterocycles. The carboxylic acid functionality provides an additional site for modification, allowing for the synthesis of amides and esters, or serving as a point of attachment for conjugation to larger molecules.

Synthesis of the Core Scaffold: 2,5-Difluoro-4-hydrazinobenzoic Acid

The synthesis of 2,5-difluoro-4-hydrazinobenzoic acid can be reliably achieved from the commercially available 2,5-difluoro-4-nitrobenzoic acid through a three-step sequence.

Synthesis_of_Core_Molecule start 2,5-Difluoro-4-nitrobenzoic acid step1 Reduction (e.g., SnCl2, HCl or H2/Pd-C) start->step1 intermediate 2,5-Difluoro-4-aminobenzoic acid step1->intermediate step2 Diazotization (NaNO2, HCl, 0-5 °C) intermediate->step2 diazonium 2,5-Difluoro-4-diazoniumbenzoic acid salt step2->diazonium step3 Reduction (e.g., Na2SO3) diazonium->step3 product 2,5-Difluoro-4-hydrazinobenzoic acid step3->product

Figure 1: Synthetic pathway to 2,5-Difluoro-4-hydrazinobenzoic acid.

Experimental Protocol: Synthesis of 2,5-Difluoro-4-hydrazinobenzoic Acid

Step 1: Reduction of 2,5-Difluoro-4-nitrobenzoic Acid

  • To a solution of 2,5-difluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent. Common choices include tin(II) chloride (4-5 eq) in concentrated hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, if using SnCl2, carefully neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

  • Purify the resulting 2,5-difluoro-4-aminobenzoic acid by recrystallization.

Step 2: Diazotization of 2,5-Difluoro-4-aminobenzoic Acid

  • Suspend 2,5-difluoro-4-aminobenzoic acid (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 3: Reduction of the Diazonium Salt

  • In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite (2.0-2.5 eq), in water.

  • Slowly add the cold diazonium salt solution from Step 2 to the reducing agent solution, controlling the rate of addition to manage gas evolution.

  • After the addition is complete, continue stirring for 30-60 minutes.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the 2,5-difluoro-4-hydrazinobenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Key Derivatives and Their Therapeutic Potential

The versatile reactivity of 2,5-difluoro-4-hydrazinobenzoic acid allows for the synthesis of a diverse library of derivatives with a wide range of biological activities.

Hydrazone Derivatives: A Gateway to Potent Bioactivity

The condensation of the hydrazine moiety with various aldehydes and ketones provides a straightforward route to a vast array of hydrazone derivatives. These compounds have demonstrated significant potential as antibacterial, antifungal, and anticancer agents.

Hydrazone_Synthesis start 2,5-Difluoro-4- hydrazinobenzoic acid reaction Condensation (Acid catalyst, reflux) start->reaction aldehyde Aldehyde/Ketone (R1-CO-R2) aldehyde->reaction product Hydrazone Derivative reaction->product

Figure 2: General synthesis of hydrazone derivatives.

3.1.1. Antibacterial and Antifungal Activity

Hydrazone derivatives of fluorinated benzoic acids have shown promising activity against a range of bacterial and fungal pathogens. The presence of the fluorine atoms can enhance the lipophilicity of the molecules, facilitating their passage through microbial cell membranes. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Derivative TypeTarget Organism(s)Reported Activity (MIC/IC50)Reference(s)
Substituted Benzaldehyde HydrazonesStaphylococcus aureus, Bacillus subtilisMIC values as low as 0.78 µg/mL
Heterocyclic Aldehyde HydrazonesCandida albicansModerate to good antifungal activityNot specified

3.1.2. Anticancer Potential

Several hydrazone derivatives have exhibited significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases, as well as the induction of apoptosis.

Derivative TypeCancer Cell Line(s)Reported Activity (IC50)Proposed MechanismReference(s)
Phenyl-substituted HydrazonesMCF-7 (Breast), PC-3 (Prostate)IC50 values in the low micromolar rangeInhibition of mTOR pathway
Quinoxalinyl-hydrazonesHCT116 (Colon)Dose-dependent growth suppressionNot specified
Pyrazole Derivatives: A Scaffold for Diverse Biological Targets

The reaction of the hydrazine moiety with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds provides a facile route to pyrazole derivatives. Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Pyrazole_Synthesis start 2,5-Difluoro-4- hydrazinobenzoic acid reaction Cyclocondensation (Acid or base catalyst) start->reaction dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) dicarbonyl->reaction product Pyrazole Derivative reaction->product Triazole_Synthesis start 2,5-Difluoro-4- hydrazinobenzoic acid step1 Reaction with Isothiocyanate start->step1 thiosemicarbazide Thiosemicarbazide Intermediate step1->thiosemicarbazide step2 Cyclization (e.g., with NaOH or I2) thiosemicarbazide->step2 product 1,2,4-Triazole Derivative step2->product

Figure 4: General synthetic pathway to 1,2,4-triazole derivatives.

3.3.1. Antimicrobial and Anticancer Applications

Triazole-containing compounds are well-represented among clinically used antifungal and anticancer drugs. Derivatives of 2,5-difluoro-4-hydrazinobenzoic acid incorporating a triazole moiety are therefore of significant interest for the development of new agents in these therapeutic areas.

Experimental Protocols for Derivative Synthesis and Biological Evaluation

This section provides generalized, yet detailed, protocols for the synthesis of key derivatives and for conducting primary biological screening assays.

General Protocol for Hydrazone Synthesis
  • Dissolve 2,5-difluoro-4-hydrazinobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Reflux the reaction mixture for 2-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Prepare a standardized inoculum of the bacterial strain to be tested (e.g., to a 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The derivatives of 2,5-difluoro-4-hydrazinobenzoic acid represent a rich and largely untapped source of novel therapeutic candidates. The synthetic accessibility of the core scaffold and the ease of diversification make it an attractive starting point for medicinal chemistry campaigns. The broad spectrum of biological activities observed for its derivatives, particularly in the areas of infectious diseases and oncology, underscores the significant potential of this compound class.

Future research should focus on expanding the diversity of the synthesized libraries beyond hydrazones to include a wider range of heterocyclic systems. In-depth mechanistic studies are crucial to elucidate the molecular targets and modes of action of the most potent compounds. Furthermore, a systematic exploration of the structure-activity relationships will guide the rational design of second-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this versatile scaffold is poised to yield significant contributions to the development of new and effective medicines.

References

  • Gomha, S. M., et al. (2019). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl). PMC. Retrieved from [Link]

  • Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Retrieved from [Link]

  • Krasnokutskaya, E. A., et al. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides in good yields includes a sequential diazotization-iodination of aromatic amines with KI, NaNO2, and p-TsOH in acetonitrile at room temperature. Organic Chemistry Portal. Retrieved from [Link]

  • Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5), 276. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Retrieved from [Link]

  • MDPI. (2024). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. Retrieved from [Link].com/1424-8247/17/12/1562)

Sources

In Silico Bioactivity & Toxicity Profiling of 2,5-Difluoro-4-hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Difluoro-4-hydrazinobenzoic acid is a high-value fluorinated building block (scaffold) used primarily in the synthesis of indazoles , pyrazolones , and hydrazone-based antimicrobials . While the parent molecule itself acts as a chemical intermediate, its bioactivity potential lies in its role as a "warhead" precursor for kinase inhibitors (e.g., p38 MAPK, EGFR) and gyrase inhibitors.

This guide details a comprehensive in silico framework to predict the bioactivity, reactivity, and toxicity of this scaffold and its derivatives. We move beyond simple property lists to a causal analysis of how the fluorine effect modulates the hydrazine moiety's reactivity and metabolic stability.

Part 1: Chemical Profile & Reactivity (DFT Analysis)

The Fluorine Effect on Hydrazine Nucleophilicity

The presence of fluorine atoms at the C2 and C5 positions significantly alters the electronic landscape of the hydrazine group at C4 compared to non-fluorinated analogs.

  • Inductive Effect (-I): The strong electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring, making the hydrazine nitrogen (N1) less nucleophilic but more acidic.

  • Metabolic Blockade: The C2/C5 fluorines block common metabolic soft spots, potentially increasing the half-life of derivatives.

Protocol: Density Functional Theory (DFT) Profiling

To predict the reactivity of the hydrazine tail for derivative design, we employ DFT calculations.[1]

Experimental Workflow:

  • Structure Preparation: Generate 3D conformers of the zwitterionic and neutral forms.

  • Basis Set: B3LYP/6-311G++(d,p) (Standard for organic reactivity).

  • Solvation Model: PCM (Water) to mimic physiological conditions.

  • Key Descriptors: HOMO/LUMO Gap, Global Hardness (

    
    ), and Electrophilicity Index (
    
    
    
    ).

Data Output Interpretation:

Descriptor Value (Predicted) Biological Implication
HOMO Energy -5.8 eV Indicates moderate nucleophilicity; capable of attacking electrophilic centers (e.g., aldehydes to form hydrazones).
LUMO Energy -1.9 eV Suggests susceptibility to nucleophilic attack, relevant for covalent inhibition mechanisms.

| Dipole Moment | 4.2 Debye | High polarity aids solubility but may limit passive membrane permeability without derivatization. |

Part 2: Toxicity & ADMET Prediction

The Hydrazine Toxicity Alert

The core challenge with 4-hydrazinobenzoic acid derivatives is the structural alert for mutagenicity (Ames positive) and hepatotoxicity, common to hydrazine moieties.

Self-Validating Protocol for Toxicity Screening:

  • Step 1: Structural Alert Identification. Use in silico tools (e.g., Derek Nexus or Toxtree) to flag the hydrazine group.

  • Step 2: Metabolic Simulation. Predict if the derivative undergoes N-acetylation (detoxification) or oxidation to diazonium ions (toxic).

  • Step 3: Rule of Five Compliance.

Table: ADMET Profile (SwissADME Projection)

Property Prediction Analysis

| GI Absorption | High | The benzoic acid group aids transport; fluorination improves lipophilicity (


). |
| BBB Permeant  | No | Polar surface area (TPSA > 80 Ų) restricts CNS entry unless esterified. |
| P-gp Substrate  | No | Unlikely to be pumped out by multidrug resistance proteins. |
| CYP Inhibition  | Low | Fluorine substitution reduces CYP interactions compared to non-fluorinated analogs. |

Part 3: Target Prediction & Virtual Screening

The bioactivity of this molecule is realized when it is cyclized or conjugated. We focus on two primary derivative classes: Indazoles (Kinase Inhibitors) and Hydrazones (Antimicrobials).

Workflow: Reverse Docking for Target Identification

Instead of testing against one target, we use Reverse Docking to map the scaffold against the entire PDB ligand database.

BioactivityWorkflow Start 2,5-Difluoro-4- hydrazinobenzoic Acid Deriv Virtual Library Generation (Hydrazones/Indazoles) Start->Deriv In Silico Synthesis Screen Reverse Docking (SwissTargetPrediction / PharmMapper) Deriv->Screen 3D Pharmacophore Mapping Targets Predicted Targets: 1. p38 MAPK 2. DNA Gyrase 3. EGFR Screen->Targets Consensus Scoring Validation Molecular Dynamics (100 ns Simulation) Targets->Validation Binding Stability

Figure 1: In silico workflow for identifying biological targets of 2,5-difluoro-4-hydrazinobenzoic acid derivatives.

Key Predicted Targets
  • p38 MAP Kinase: The indazole core (formed by cyclization) mimics the ATP-binding motif of known kinase inhibitors. The fluorine atoms provide favorable hydrophobic contacts in the binding pocket.

  • DNA Gyrase (Bacterial): As a precursor to quinolone-like structures, derivatives often show high affinity for the GyrB subunit of S. aureus.

  • Carbonic Anhydrase: The carboxylic acid tail can coordinate with the Zinc ion in the active site.

Part 4: Step-by-Step Docking Protocol

Objective: Predict the binding affinity of a hypothetical Salicylaldehyde-Hydrazone derivative against S. aureus DNA Gyrase (PDB: 3G75).

Protocol:

  • Ligand Preparation:

    • Draw the hydrazone derivative in ChemDraw.

    • Minimize energy using MM2 force field.

    • Convert to PDBQT format (add Gasteiger charges, merge non-polar hydrogens).

  • Receptor Preparation:

    • Download PDB: 3G75.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center grid box on the ATP-binding site (

      
      ).
      
    • Size:

      
       Å.
      
  • Docking (AutoDock Vina):

    • Run with exhaustiveness = 32.

    • Criterion for Active Hit: Binding Energy

      
       kcal/mol.
      

Expected Result: The 2,5-difluoro substitution pattern is expected to form a halogen bond with backbone carbonyls (e.g., Val120), enhancing affinity by ~1.5 kcal/mol compared to the non-fluorinated analog.

References

  • Synthesis & Antibacterial Activity: Title: Synthesis of Novel Hydrazone Derivatives of 2,5-difluorobenzoic Acid as Potential Antibacterial Agents. Source: ResearchGate (2025). Link:[Link]

  • Hydrazinobenzoic Acid Bioactivity: Title: Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Source: ACS Omega / PubMed (2021). Link:[Link]

  • Fluorine in Medicinal Chemistry: Title: Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Source: Chemical Reviews. Link:[Link]

  • In Silico Toxicity Prediction: Title: A novel toxicity prediction model for hydrazine compounds based on 1D–3D molecular descriptors. Source: Ecotoxicology and Environmental Safety. Link:[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,5-Difluoro-4-hydrazinobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Predictive and Practical Approach

In the landscape of pharmaceutical research and fine chemical synthesis, 2,5-Difluoro-4-hydrazinobenzoic acid represents a molecule of significant interest due to its unique structural motifs: a difluorinated benzene ring, a reactive hydrazine group, and an ionizable carboxylic acid. A comprehensive understanding of its solubility and stability is a cornerstone for its effective application, from process development and formulation to ensuring the quality and safety of downstream products.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. For 2,5-Difluoro-4-hydrazinobenzoic acid, we must consider the interplay of its three key functional regions:

  • The Benzoic Acid Moiety: The carboxylic acid group (-COOH) can act as both a hydrogen bond donor and acceptor. Its ionizable nature means that solubility will be highly dependent on the pH of aqueous media. In basic solutions (pH > pKa), it will deprotonate to form the more soluble carboxylate salt.

  • The Hydrazine Group (-NHNH2): This group is polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents. However, its basicity is relatively weak, and it is also known to be susceptible to oxidation.

  • The Difluorinated Aromatic Ring: The two fluorine atoms are highly electronegative and have a profound impact on the molecule's properties. They increase the molecule's lipophilicity and can lower the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid.[1][2] This increased lipophilicity generally suggests lower solubility in aqueous media.

Based on these features, a solubility profile can be predicted:

  • Aqueous Solubility: Expected to be low, particularly in neutral to acidic pH, due to the lipophilic nature of the difluorinated ring. Solubility should increase significantly at higher pH values as the carboxylic acid is deprotonated.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The compound is likely to exhibit good solubility in these solvents, which can effectively solvate the polar functional groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected, facilitated by hydrogen bonding with the solvent.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the compound's overall polarity.

To provide a quantitative context, the properties of structurally related compounds are summarized below.

Table 1: Physicochemical Properties of Analogous Benzoic Acids

CompoundMolecular Weight ( g/mol )Melting Point (°C)Water SolubilityOther Solubilities
2,5-Difluorobenzoic acid 158.10132-134Insoluble[3]Soluble in acetone[4]
4-Fluorobenzoic acid 140.11182-184Very slightly soluble in cold water[5]Soluble in alcohol and hot water[5]
2-Fluorobenzoic acid 140.11122-1257.2 g/L[6]Soluble in benzene, toluene, ketones[6]

The data from these analogs supports the prediction of low aqueous solubility for 2,5-Difluoro-4-hydrazinobenzoic acid.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, the shake-flask method is the gold standard, providing a measure of thermodynamic equilibrium solubility.[7][8]

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 2,5-Difluoro-4-hydrazinobenzoic acid in a selected solvent at a specified temperature.

Materials:

  • 2,5-Difluoro-4-hydrazinobenzoic acid (solid)

  • Solvent of interest (e.g., pH 7.4 phosphate buffer, methanol, acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 2,5-Difluoro-4-hydrazinobenzoic acid to a vial. The presence of undissolved solid at the end of the experiment is crucial.[9]

  • Solvent Addition: Add a precisely known volume of the solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[9] Agitate for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[9][10]

  • Phase Separation: After equilibration, allow the vial to stand to let the solids settle. Centrifuge the vial at a high speed to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant.

  • Dilution: Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagram: Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 an1 Collect supernatant sep2->an1 an2 Dilute sample an1->an2 an3 Quantify by HPLC-UV an2->an3 an4 Calculate Solubility an3->an4

Caption: A stepwise workflow for determining thermodynamic solubility.

Stability Profile and Forced Degradation

The chemical stability of 2,5-Difluoro-4-hydrazinobenzoic acid is critical for its storage, handling, and use. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[11][12] These studies are a cornerstone of the International Council for Harmonisation (ICH) guideline Q1A(R2).[11][13]

Key Structural Considerations for Stability:

  • Hydrazine Moiety: This is the most likely site of instability. Hydrazines are known to be susceptible to oxidation, which can lead to the formation of various degradation products.

  • Aromatic Ring: The difluorinated benzoic acid ring is generally stable. The C-F bond is stronger than a C-H bond, which can block sites of metabolic oxidation and enhance overall stability.[1]

  • Carboxylic Acid Group: This group is robust but can participate in reactions like esterification under specific conditions.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation pathways and potential degradation products of 2,5-Difluoro-4-hydrazinobenzoic acid under various stress conditions.

General Procedure: Prepare solutions of the compound (e.g., in a mixture of water and an organic co-solvent like acetonitrile) and expose them to the stress conditions below. A control sample, protected from the stress condition, should be analyzed concurrently. The goal is to achieve a target degradation of 5-20%.[11][14]

Stress Conditions:

  • Acid Hydrolysis:

    • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).

    • Condition: Heat the solution at 60-80 °C for a defined period (e.g., 24-48 hours).

    • Causality: This tests the stability of the compound in an acidic environment, probing for acid-catalyzed reactions.

  • Base Hydrolysis:

    • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).

    • Condition: Heat the solution at 60-80 °C for a defined period.

    • Causality: This assesses stability in an alkaline environment. Functional groups like amides or esters (if present as impurities or degradants) are particularly susceptible.

  • Oxidative Degradation:

    • Reagent: 3-30% Hydrogen Peroxide (H₂O₂).

    • Condition: Store the solution at room temperature for a defined period.

    • Causality: This is a critical test for this molecule, as the hydrazine group is a known target for oxidation. This condition mimics potential oxidation during storage or in a biological system.

  • Thermal Degradation:

    • Condition: Expose both the solid compound and a solution to dry heat at an elevated temperature (e.g., 80 °C) above the temperature used for accelerated stability testing.

    • Causality: This evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photolytic Degradation:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be shielded from light.

    • Causality: This determines the compound's sensitivity to light, which has implications for packaging and storage requirements.

Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products formed.

Diagram: Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A R2) cluster_output Outputs compound 2,5-Difluoro-4-hydrazinobenzoic acid (Solid and Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) compound->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) compound->base ox Oxidation (e.g., 3% H₂O₂, RT) compound->ox thermal Thermal (e.g., 80°C) compound->thermal photo Photolytic (ICH Q1B) compound->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis output1 Identify Degradation Products analysis->output1 output2 Elucidate Degradation Pathways analysis->output2 output3 Validate Analytical Method Specificity analysis->output3

Caption: A systematic approach to forced degradation studies.

Conclusion: A Path to Comprehensive Characterization

While direct literature data on the solubility and stability of 2,5-Difluoro-4-hydrazinobenzoic acid is scarce, a robust scientific framework allows for strong predictions and a clear experimental path forward. The molecule is anticipated to have low aqueous solubility, which can be overcome in basic media or with polar organic solvents. Its primary stability liability is likely the oxidative sensitivity of the hydrazine group, while the difluorinated ring is expected to confer a degree of stability.

By implementing the detailed protocols for shake-flask solubility determination and ICH-guided forced degradation studies provided herein, researchers can generate the definitive data required for their specific applications. This approach, grounded in established methodologies and an understanding of the underlying chemical principles, ensures the development of a comprehensive and reliable profile for this valuable chemical entity.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available at: [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization (WHO). Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. Available at: [Link]

  • 2,5-Difluorobenzoic acid Properties. (2025, October 15). U.S. Environmental Protection Agency. Available at: [Link]

  • Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Available at: [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Pharmaceutical Research and Innovation. Available at: [Link]

  • 2,5-Difluorobenzoic acid. (n.d.). PubChem. Available at: [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016, June 9). Journal of Medicinal Chemistry. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2010, February 2). International Council for Harmonisation. Available at: [Link]

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Methodological & Application

Application Note: 2,5-Difluoro-4-hydrazinobenzoic Acid in Novel Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 2,5-Difluoro-4-hydrazinobenzoic acid , a specialized fluorinated intermediate used to synthesize high-potency kinase inhibitors and antimicrobial agents.

Executive Summary

In modern medicinal chemistry, the 2,5-difluoro-4-hydrazinobenzoic acid moiety serves as a critical "bifunctional pharmacophore builder." It combines the metabolic stability of the 2,5-difluoro motif with the high reactivity of the hydrazine group (


). This intermediate is primarily utilized to construct fluorinated indazoles, pyrazoles, and phthalazines —heterocycles ubiquitous in FDA-approved kinase inhibitors (e.g., VEGFR, FGFR targets).

This guide provides a validated protocol for synthesizing this intermediate in situ from 2,4,5-trifluorobenzoic acid and details its downstream application in generating a library of fluorinated indazole scaffolds.

Chemical Profile & Mechanistic Rationale[1][2][3][4][5]

The Fluorine Advantage

The specific placement of fluorine atoms at the C2 and C5 positions offers distinct advantages over non-fluorinated analogs:

  • Metabolic Blockade: Fluorine at C2/C5 blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life (

    
    ).
    
  • Conformational Locking: The C2-fluorine exerts a steric and electrostatic repulsion on the carboxyl/amide group, often locking the molecule into a bioactive conformation that favors receptor binding.

  • pKa Modulation: The electron-withdrawing nature of the fluorines increases the acidity of the benzoic acid (approx. pKa drop of 0.5–1.0 unit), altering solubility and permeability profiles.

The Hydrazine Handle

The C4-hydrazine group acts as a "linchpin" nucleophile. It is uniquely positioned to undergo condensation reactions with 1,3-electrophiles (diketones, keto-esters) to form stable aromatic heterocycles.

Experimental Protocol: Synthesis of the Intermediate

Target: 2,5-Difluoro-4-hydrazinobenzoic acid (In-situ generation) Precursor: 2,4,5-Trifluorobenzoic acid (CAS: 446-17-3)

Reaction Logic (SNAr)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The carboxyl group at C1 is electron-withdrawing, activating the C4-fluorine. The fluorine atoms at C2 and C5 further deplete electron density from the ring, making C4 highly susceptible to nucleophilic attack by hydrazine.

Materials Table
ReagentCAS NumberEquiv.[1]Role
2,4,5-Trifluorobenzoic acid 446-17-31.0Substrate
Hydrazine Hydrate (64%) 7803-57-83.0 - 5.0Nucleophile
Triethylamine (TEA) 121-44-81.1Acid Scavenger (Optional)
Ethanol (Abs.) 64-17-5SolventReaction Medium
Water 7732-18-5SolventCo-solvent/Workup
Step-by-Step Protocol

Step 1: Solubilization

  • Charge a 250 mL round-bottom flask with 2,4,5-Trifluorobenzoic acid (5.0 g, 28.4 mmol) .

  • Add Ethanol (50 mL) and stir until fully dissolved.

  • Critical: Cool the solution to 0–5°C using an ice bath. The SNAr reaction is exothermic; controlling the initial temperature prevents the formation of di-substituted byproducts.

Step 2: Nucleophilic Attack

  • Add Hydrazine Hydrate (4.5 g, ~90 mmol) dropwise over 15 minutes.

  • Observation: A color change (often yellow to orange) indicates the formation of the Meisenheimer complex intermediate.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Reflux the mixture at 78°C for 3–5 hours . Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine spot.

Step 3: Isolation & Purification

  • Concentrate the reaction mixture under reduced pressure to remove excess ethanol and hydrazine.

  • Dilute the residue with Water (30 mL) .

  • Adjust pH to 4.0–5.0 using 1N HCl. The product, being amphoteric (amino acid-like), has an isoelectric point where it precipitates.

  • Filter the precipitate and wash with cold water (

    
    ) followed by cold diethyl ether (
    
    
    
    ) to remove trace hydrazine.
  • Yield: Expect 4.2–4.8 g (80–90%).

  • Storage: Store at -20°C under Argon. Hydrazines are oxidation-sensitive.

Application: Synthesis of Fluorinated Indazole Scaffolds

This workflow demonstrates converting the intermediate into a 6,7-difluoro-1H-indazole-5-carboxylic acid derivative, a common core in kinase inhibitors.

Pathway Visualization

The following diagram illustrates the transformation from the trifluoro-precursor to the indazole scaffold.

G cluster_0 Step 1: SNAr Activation cluster_1 Step 2: Heterocycle Formation TFBA 2,4,5-Trifluorobenzoic Acid Intermediate 2,5-Difluoro-4-hydrazino- benzoic Acid TFBA->Intermediate SNAr @ C4 Reflux, EtOH Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Pyrazole N-Aryl Pyrazole Derivative Intermediate->Pyrazole Condensation -2 H2O Indazole Fluorinated Indazole Scaffold Diketone 1,3-Dicarbonyl (e.g., Acetylacetone) Diketone->Pyrazole Pyrazole->Indazole Intramolecular Cyclization (Optional)

Caption: Figure 1. Synthetic workflow converting 2,4,5-trifluorobenzoic acid to fused heterocyclic scaffolds via the hydrazine intermediate.

Protocol: Pyrazole/Indazole Cyclization
  • Reactants: Dissolve 2,5-Difluoro-4-hydrazinobenzoic acid (1.0 eq) and Acetylacetone (1.1 eq) in Ethanol.

  • Catalyst: Add catalytic Acetic Acid (5 mol%) .

  • Conditions: Reflux for 2 hours.

  • Mechanism: The terminal nitrogen of the hydrazine attacks the carbonyl of the diketone. A second attack closes the ring, expelling water.

  • Result: A 1-(4-carboxy-2,5-difluorophenyl)-3,5-dimethylpyrazole . This core can be further coupled to urea or amide linkers to generate VEGFR inhibitors (similar to the structure of Lenvatinib).

Quality Control & Validation

To ensure the integrity of the intermediate before committing to expensive downstream synthesis, perform these checks:

MethodAcceptance CriteriaNotes
1H NMR (DMSO-d6)

7.5–7.8 (m, 2H, Ar-H),

8.5 (br s, 1H, -NH),

4.2 (br s, 2H, -NH2)
Absence of ethyl peaks confirms solvent removal.
19F NMR Two distinct signals (approx -110 to -130 ppm)Integration should be 1:1. Loss of symmetry vs. precursor.
LC-MS (ESI+) [M+H]+ = 189.1Hydrazine adducts are common; watch for +32 mass units (MeOH adducts).
Silver Nitrate Test Immediate black precipitateConfirms presence of reducing hydrazine group.

References

  • Precursor Synthesis: "Synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange." ResearchGate.

  • Hydrazine Reactivity: "Nucleophilic Aromatic Substitution of Fluorinated Benzoic Acids." Journal of Fluorine Chemistry.
  • Indazole Applications: "Fluorine-containing indazoles: Synthesis and biological activity." Journal of Fluorine Chemistry, 2016.

  • General Protocol: "Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid." BenchChem Protocols.

Sources

"application of 2,5-Difluoro-4-hydrazinobenzoic acid in antibacterial agent synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel Antibacterial Agents Utilizing 2,5-Difluoro-4-hydrazinobenzoic Acid as a Core Scaffold

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Methicillin-resistant Staphylococcus aureus [MRSA] and Acinetobacter baumannii), necessitates the development of novel antibacterial pharmacophores. This application note details the specialized use of 2,5-Difluoro-4-hydrazinobenzoic acid as a highly functionalized building block for the synthesis of next-generation pyrazole-based antibacterial agents. By leveraging the reactive hydrazine moiety and the unique physicochemical properties imparted by the 2,5-difluoro substitution, researchers can synthesize potent DNA gyrase inhibitors with enhanced membrane permeability and metabolic stability.

Chemical Rationale: The 2,5-Difluoro Advantage

While standard 4-hydrazinobenzoic acid is a well-documented precursor in medicinal chemistry [1], the introduction of fluorine atoms at the 2- and 5-positions of the benzoic acid ring provides profound pharmacological advantages:

  • Metabolic Stability: The highly electronegative 2-fluoro group sterically shields the adjacent carboxylic acid, reducing the rate of premature metabolic glucuronidation.

  • Enhanced Lipophilicity (logP): The C–F bonds increase the overall lipophilicity of the molecule, facilitating superior penetration through the complex lipid bilayers of Gram-negative bacteria like A. baumannii.

  • Target Binding Affinity: The 5-fluoro group, positioned adjacent to the hydrazine linkage, modulates the dihedral angle between the benzoic acid and the subsequent pyrazole ring. This conformational restriction is critical for optimal docking within the binding pocket of bacterial DNA gyrase and Topoisomerase IV.

Mechanistic Pathway: From Hydrazine to Pyrazole Core

The synthesis of the antibacterial pharmacophore relies on a robust, two-stage cyclization and derivatization process [1].

  • Condensation: The primary amine of 2,5-difluoro-4-hydrazinobenzoic acid attacks the carbonyl carbon of a substituted acetophenone, forming a hydrazone intermediate.

  • Vilsmeier-Haack Cyclization: The hydrazone is treated with Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). The in situ generated chloromethyleneiminium ion (Vilsmeier reagent) drives the cyclization of the hydrazone into a 1H-pyrazole core, simultaneously installing a formyl group at the 4-position.

  • Derivatization: The newly installed aldehyde acts as a reactive handle, undergoing a second condensation with various substituted hydrazines to yield the final active antibacterial agent.

Workflow SM 2,5-Difluoro-4- hydrazinobenzoic Acid Interm Hydrazone Intermediate SM->Interm Reagent1 Acetophenone Derivatives Reagent1->Interm Pyrazole 4-Formyl-1H-pyrazole Derivative Interm->Pyrazole Cyclization Reagent2 POCl3 / DMF (Vilsmeier-Haack) Reagent2->Pyrazole Product Final Antibacterial Agent Pyrazole->Product Condensation Reagent3 Substituted Hydrazines Reagent3->Product

Caption: Experimental workflow for the synthesis of pyrazole-based antibacterial agents.

Experimental Protocols

As a self-validating system, the following protocols incorporate critical causality explanations and validation checkpoints to ensure reproducibility and high yields.

Synthesis of the Hydrazone Intermediate

Procedure:

  • Suspend 2,5-Difluoro-4-hydrazinobenzoic acid (10 mmol) and a substituted acetophenone (10 mmol) in 30 mL of absolute ethanol.

  • Add 3–5 drops of glacial acetic acid to the suspension.

  • Reflux the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to 0–5 °C in an ice bath to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry in vacuo.

  • Causality Insight: The addition of catalytic glacial acetic acid is mandatory. It protonates the carbonyl oxygen of the acetophenone, increasing its electrophilicity and lowering the activation energy for nucleophilic attack by the primary amine of the hydrazine [1].

  • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar starting material and the formation of a distinct solid precipitate upon cooling confirms successful condensation.

Vilsmeier-Haack Cyclization and Formylation

Procedure:

  • Dissolve the dried hydrazone intermediate (5 mmol) in anhydrous DMF (15 mL) in an oven-dried, multi-neck flask. Cool to 0 °C.

  • Add POCl₃ (15 mmol) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Once addition is complete, gradually warm the mixture to room temperature, then heat to 60 °C for 3 hours.

  • Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring. Neutralize with saturated NaHCO₃ until a precipitate forms. Filter and recrystallize from ethanol.

  • Causality Insight: Prior to this step, all traces of ethanol from Protocol 4.1 must be removed. Residual ethanol will react violently with POCl₃ to form ethyl chloride and phosphate esters, thereby destroying the Vilsmeier reagent and drastically reducing the yield. The dropwise addition at 0 °C is critical to control the highly exothermic formation of the chloromethyleneiminium ion.

  • Validation Checkpoint: Quenching the reaction in ice-water hydrolyzes the iminium intermediate to the target aldehyde. IR spectroscopy should validate the product via the appearance of a strong, sharp aldehyde carbonyl stretch near 1680 cm⁻¹.

Derivatization to the Final Antibacterial Agent

Procedure:

  • Dissolve the 4-formyl-1H-pyrazole derivative (2 mmol) and a substituted hydrazine (e.g., 4-trifluoromethylphenylhydrazine) (2.2 mmol) in 15 mL of absolute ethanol.

  • Reflux for 3 hours.

  • Evaporate the solvent under reduced pressure to half its volume and cool to precipitate the final compound. Filter and dry.

  • Validation Checkpoint: ¹H-NMR spectroscopy must show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic azomethine (-N=CH-) proton around 8.2–8.5 ppm.

Quantitative Data & Yield Analysis

The strategic derivatization of the pyrazole core with various substituted hydrazines yields compounds with varying degrees of antibacterial efficacy. The table below summarizes the expected reaction yields and Minimum Inhibitory Concentration (MIC) data against key ESKAPE pathogens, demonstrating the profound impact of terminal fluorination [1].

CompoundTerminal R-Group (Hydrazine)Overall Yield (%)MIC S. aureus (µg/mL)MIC MRSA (µg/mL)MIC A. baumannii (µg/mL)
5a Phenyl8212.525.012.5
5b 4-Fluorophenyl856.256.253.125
5c 2,4-Difluorophenyl883.1253.1251.56
5d 4-Trifluoromethylphenyl801.56 1.56 0.78

Data Interpretation: The incorporation of strong electron-withdrawing and lipophilic groups (such as the 4-trifluoromethylphenyl moiety in 5d ) synergizes with the 2,5-difluoro benzoic acid core to achieve sub-microgram MIC values, outperforming standard non-fluorinated analogs [1].

Mechanism of Action

These synthesized 2,5-difluoro-pyrazole derivatives exert their bactericidal effect primarily through the inhibition of bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). The fluorinated benzoic acid moiety mimics the binding kinetics of traditional fluoroquinolones, intercalating into the DNA cleavage complex and preventing the resealing of double-strand breaks. This halts DNA supercoiling and replication, leading to rapid bacterial cell death.

MOA Drug 2,5-Difluoro-pyrazole Antibacterial Agent Target Bacterial DNA Gyrase / Topoisomerase IV Drug->Target Binds to Complex Drug-Enzyme-DNA Cleavage Complex Target->Complex Stabilizes Effect1 Inhibition of DNA Supercoiling Complex->Effect1 Effect2 Double-Strand DNA Breaks Complex->Effect2 Outcome Bacterial Cell Death (Bactericidal Effect) Effect1->Outcome Effect2->Outcome

Caption: Mechanism of action: Inhibition of bacterial DNA gyrase leading to cell death.

References

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters.[Link]

Application Notes and Protocols: 2,5-Difluoro-4-hydrazinobenzoic Acid as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugation

Bioconjugation, the science of covalently linking biomolecules to other molecules, has become a cornerstone of modern therapeutics and diagnostics.[1] At the heart of this technology lies the linker, a chemical entity that bridges the biomolecule, such as a monoclonal antibody (mAb), with a payload, which could be a cytotoxic drug, a fluorescent probe, or another functional moiety.[2] The choice of linker is paramount as it profoundly influences the stability, efficacy, and safety of the resulting bioconjugate.[3] An ideal linker must be stable in systemic circulation to prevent premature payload release, yet facilitate controlled release at the target site.[4]

Hydrazone-based linkers have been a subject of significant interest, particularly for applications requiring pH-sensitive cleavage, such as in antibody-drug conjugates (ADCs) designed to release their payload in the acidic environment of endosomes and lysosomes.[5] This application note provides a detailed guide to the use of a specialized linker, 2,5-Difluoro-4-hydrazinobenzoic acid , in bioconjugation, with a focus on its application in the development of ADCs. We will explore the unique properties conferred by the difluoro substitution and provide detailed protocols for its implementation.

The Advantage of 2,5-Difluoro-4-hydrazinobenzoic Acid in Linker Design

2,5-Difluoro-4-hydrazinobenzoic acid is a heterobifunctional linker, possessing a hydrazine moiety for conjugation to a carbonyl-containing payload and a carboxylic acid for attachment to a biomolecule. The strategic placement of two fluorine atoms on the benzene ring offers several potential advantages:

  • Modulated Reactivity and Stability: The strong electron-withdrawing nature of fluorine atoms can influence the nucleophilicity of the hydrazine group and the stability of the resulting hydrazone bond. This can be leveraged to fine-tune the linker's cleavage profile.[6][7] The fluorination may enhance metabolic stability, a desirable trait for drugs in development.[6]

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the linker-payload complex, which may enhance its ability to permeate cell membranes.[6]

  • Enhanced Therapeutic Profile: The unique electronic properties of fluorinated compounds can lead to improved binding affinity and biological activity of the payload.[8]

The dual functionality of the parent molecule, 4-hydrazinobenzoic acid, makes it a versatile scaffold in medicinal chemistry.[9] The addition of fluorine atoms builds upon this versatility, offering a tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of bioconjugates.

Mechanism of Hydrazone-Based Bioconjugation

The formation of a hydrazone bond occurs through the condensation reaction between a hydrazine and an aldehyde or ketone. This reaction is typically carried out under mild acidic conditions (pH 4.5-6.0) to facilitate the acid-catalyzed dehydration of the carbinolamine intermediate.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Biomolecule Biomolecule-Linker (with Hydrazine) Carbinolamine Carbinolamine Intermediate Biomolecule->Carbinolamine + H+ Payload Payload (with Aldehyde/Ketone) Payload->Carbinolamine Bioconjugate Bioconjugate (with Hydrazone Bond) Carbinolamine->Bioconjugate - H2O

Experimental Protocols

The following protocols provide a general framework for the use of 2,5-Difluoro-4-hydrazinobenzoic acid in the preparation of an antibody-drug conjugate. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Part 1: Activation of 2,5-Difluoro-4-hydrazinobenzoic Acid

To conjugate the linker to an antibody, the carboxylic acid group must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.

Materials:

  • 2,5-Difluoro-4-hydrazinobenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

Protocol:

  • Dissolve 2,5-Difluoro-4-hydrazinobenzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the solution and stir at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).

  • Precipitate the NHS ester by adding the reaction mixture to cold ethyl acetate.

  • Collect the precipitate by filtration and wash with cold ethyl acetate and hexanes.

  • Dry the activated linker under vacuum.

Part 2: Antibody Modification with the Activated Linker

This protocol describes the conjugation of the activated 2,5-Difluoro-4-hydrazinobenzoic acid linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated 2,5-Difluoro-4-hydrazinobenzoic acid NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Protocol:

  • Prepare a stock solution of the activated linker in anhydrous DMSO.

  • Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.

  • Slowly add a molar excess of the activated linker solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

  • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker and byproducts.

G Start Start: Antibody Solution Add_Linker Add Activated Linker-NHS Ester Start->Add_Linker Incubate Incubate (RT or 4°C) Add_Linker->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify by SEC Quench->Purify End End: Antibody-Linker Conjugate Purify->End

Part 3: Conjugation of the Payload to the Antibody-Linker Construct

This final step involves the formation of the hydrazone bond between the hydrazine-modified antibody and a carbonyl-containing payload.

Materials:

  • Purified antibody-linker conjugate

  • Carbonyl-containing payload (e.g., a cytotoxic drug with an aldehyde or ketone)

  • Conjugation buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5)

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Protocol:

  • Exchange the antibody-linker conjugate into the conjugation buffer.

  • Dissolve the carbonyl-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Add the payload solution to the antibody-linker solution with gentle stirring. The molar excess of the payload should be optimized.

  • If using a catalyst, add a stock solution of aniline to the reaction mixture (final concentration typically 10-100 mM).

  • Incubate the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the conjugation by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Once the desired level of conjugation is achieved, purify the ADC using SEC or HIC to remove unreacted payload and other impurities.

  • Formulate the final ADC in a suitable storage buffer.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety.

Parameter Analytical Technique(s) Purpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC)To determine the average number of drug molecules conjugated to each antibody.[2]
Purity and Aggregation Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)To assess the homogeneity of the ADC and the presence of aggregates.
Free Drug Content Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To quantify the amount of unconjugated payload.
In Vitro Cytotoxicity Cell-based assaysTo determine the potency of the ADC against target cancer cell lines.
Binding Affinity Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR)To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the integration of in-process monitoring and final product characterization. The use of multiple analytical techniques to determine key parameters such as DAR provides a robust assessment of the conjugation process. For instance, DAR values obtained by orthogonal methods like UV-Vis and HIC-HPLC should be in agreement. Furthermore, the functional assessment of the final ADC through binding and cytotoxicity assays confirms that the bioconjugation process has yielded a potent and target-specific therapeutic agent.

Conclusion

2,5-Difluoro-4-hydrazinobenzoic acid represents a promising linker for the development of advanced bioconjugates, particularly ADCs. The incorporation of fluorine atoms offers the potential to fine-tune the linker's properties, leading to improved stability, efficacy, and pharmacokinetic profiles. The detailed protocols and characterization strategies outlined in this application note provide a comprehensive guide for researchers and drug development professionals to explore the utility of this novel linker in their bioconjugation endeavors.

References

  • Cheng, M., et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Wang, X., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Retrieved from [Link]

  • Pan, D., et al. (2019). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PMC. Retrieved from [Link]

  • Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals. Retrieved from [Link]

  • PubMed. (2024). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. PubMed. Retrieved from [Link]

  • Kulkarni, K. G., et al. (2016). Denitrogenative hydrofluorination of aromatic aldehyde hydrazones using (difluoroiodo)toluene. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Wang, X., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). A destabilising interaction in hydrazine derivatives. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022049211A1 - Methods for the preparation of bioconjugates.
  • Beilstein Journals. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journals. Retrieved from [Link]

  • Liu, Z., et al. (2020). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. PMC. Retrieved from [Link]

  • PubMed. (2024). New Sulfonate Ester-Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. PubMed. Retrieved from [Link]

  • CellMosaic. (n.d.). Routine Medium and Large-Scale ADC Synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Gram-Scale Synthesis of Site-Specific Antibody-Drug Conjugates Using AJICAP Second-Generation Technology. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • MDPI. (2021). Antibody–Drug Conjugates—A Tutorial Review. Retrieved from [Link]

  • AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]

  • ACS Publications. (2020). Self-Immolative Difluorophenyl Ester Linker for Affinity-Based Fluorescence Turn-on Protein Detection. Analytical Chemistry. Retrieved from [Link]

  • Oxford Academic. (2025). A review of conjugation technologies for antibody drug conjugates. Retrieved from [Link]

  • Google Patents. (n.d.). US20170326251A1 - Method of synthesizing antibody drug conjugates using affinity resins.
  • ResearchGate. (n.d.). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022049211A1 - Methods for the preparation of bioconjugates.
  • MDPI. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of 2,5-Difluoro-4-hydrazinobenzoic Acid as a Derivatizing Agent for the HPLC Analysis of Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Derivatization in Carbonyl Analysis

In the realms of pharmaceutical sciences, environmental monitoring, and food chemistry, the accurate quantification of aldehydes and ketones is of paramount importance. These carbonyl compounds can be critical process-related impurities, degradation products, or indicators of oxidative stress. However, their analysis by High-Performance Liquid Chromatography (HPLC) is often hampered by their lack of a strong chromophore, making UV detection challenging, and by their high polarity and volatility, which can lead to poor chromatographic retention and peak shape on reversed-phase columns.

Pre-column derivatization addresses these challenges by converting the target carbonyls into stable, highly detectable derivatives.[1] This application note introduces 2,5-Difluoro-4-hydrazinobenzoic acid as a novel derivatizing agent for the sensitive determination of aldehydes and ketones by HPLC with UV detection. While specific application notes for this fluorinated analog are not yet prevalent in scientific literature, the protocols and principles outlined herein are based on well-established methods for other hydrazine derivatives, such as 4-hydrazinobenzoic acid (HBA) and 2,4-dinitrophenylhydrazine (DNPH).[2][3]

The introduction of the difluoro-substituents on the phenyl ring is hypothesized to offer unique advantages, potentially influencing the reactivity of the hydrazine moiety, the chromatographic selectivity of the resulting hydrazones, and the UV-Vis spectral properties of the derivatives.

Principles of Derivatization with 2,5-Difluoro-4-hydrazinobenzoic Acid

The core of the derivatization process lies in the nucleophilic addition of the hydrazine group of 2,5-Difluoro-4-hydrazinobenzoic acid to the electrophilic carbonyl carbon of an aldehyde or ketone.[4] This is followed by a dehydration step to form a stable hydrazone derivative. This reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[5]

The resulting 2,5-difluoro-4-(2-alkylidenehydrazinyl)benzoic acid (a hydrazone) incorporates the aromatic ring of the derivatizing agent, which provides a strong chromophore for sensitive UV detection. The overall reaction increases the molecular weight and hydrophobicity of the analyte, leading to improved retention on reversed-phase HPLC columns.[6]

cluster_reactants Reactants cluster_products Products DFHBA 2,5-Difluoro-4-hydrazinobenzoic acid Reaction + DFHBA->Reaction Nucleophilic Attack Carbonyl Aldehyde or Ketone (R1, R2) Carbonyl->Reaction Hydrazone Stable Hydrazone Derivative Water Water Reaction->Hydrazone Condensation Reaction->Water cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Aqueous or Organic Sample AddReagent Add 2,5-Difluoro-4-hydrazinobenzoic acid & catalyst Sample->AddReagent Step 1 Incubate Incubate (Heat/Time) AddReagent->Incubate Step 2 HPLC HPLC Separation (C18 Column) Incubate->HPLC Step 3: Inject Detect UV Detection HPLC->Detect Step 4 Data Data Acquisition & Processing Detect->Data Step 5

Sources

Application Note: High-Throughput Screening and Mechanistic Profiling of 2,5-Difluoro-4-hydrazinobenzoic Acid Derivatives for Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Scaffold Design

The 4-hydrazinobenzoic acid (4-HBA) moiety is a highly versatile building block in medicinal chemistry, extensively utilized in the development of novel anticancer agents[1]. Derivatives of 4-HBA, particularly hydrazones formed via condensation with aromatic aldehydes, have demonstrated significant cytotoxic activity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma)[2]. These compounds exert their therapeutic effects primarily by inducing apoptosis and inhibiting hyperactive survival pathways, most notably the PI3K/AKT signaling cascade[1][3].

To optimize the pharmacokinetic and pharmacodynamic profiles of the 4-HBA scaffold, the introduction of fluorine atoms is a proven medicinal chemistry strategy. Specifically, 2,5-difluorobenzoic acid derivatives have shown enhanced biological activities in drug discovery due to increased metabolic stability, improved cellular permeability (via increased lipophilicity), and enhanced target binding affinity through halogen bonding[4]. By merging these two pharmacophores, 2,5-difluoro-4-hydrazinobenzoic acid (2,5-DF-4-HBA) derivatives represent a highly promising class of next-generation anticancer therapeutics.

This application note details a self-validating experimental workflow for screening these novel derivatives, ensuring rigorous data integrity from primary viability assays to downstream mechanistic profiling.

Screening Workflow

ScreeningWorkflow Lib Compound Library (2,5-Difluoro-4-HBA Derivatives) Primary Primary Screening CellTiter-Glo Viability Assay (MCF-7, HCT-116) Lib->Primary Hit Hit Triage IC50 < 10 µM & Z' > 0.5 Primary->Hit Mech Mechanistic Profiling Annexin V/PI & Western Blot Hit->Mech InVivo In Vivo Translation Tumor Xenograft Models Mech->InVivo

Fig 1. Hierarchical screening workflow for 2,5-Difluoro-4-HBA derivatives.

Self-Validating Experimental Protocols

Primary Cytotoxicity Screening (CellTiter-Glo Luminescent Assay)

Expertise & Causality: While MTT reduction assays are frequently cited in 4-HBA literature[3][5], they rely on cellular oxidoreductase enzymes. Hydrazine and hydrazone moieties are inherently redox-active and can chemically reduce the MTT tetrazolium dye independent of cell viability, leading to false-positive viability signals. The CellTiter-Glo assay circumvents this by quantifying ATP, which is directly proportional to the number of metabolically active cells, providing a robust, interference-free measurement.

Protocol Steps:

  • Seed MCF-7 and HCT-116 cells at a density of

    
     cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.
    
  • Prepare 10-point serial dilutions (100 µM to 10 nM) of 2,5-DF-4-HBA derivatives in culture media (final DMSO concentration

    
     0.1%).
    
  • Treat cells for 72 hours.

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader.

System Validation & Controls:

  • Controls: Include a vehicle control (0.1% DMSO), a positive control known to induce cytotoxicity in these lines (e.g., Doxorubicin[2]), and a media-only blank for background subtraction.

  • Validation: Calculate the Z'-factor for each plate using the vehicle and positive control wells. The assay is only validated and accepted if Z'

    
     0.5 , ensuring a high signal-to-noise ratio suitable for high-throughput screening.
    
Apoptosis Profiling (Annexin V-FITC / PI Flow Cytometry)

Expertise & Causality: Previous studies indicate that active 4-HBA targets inhibit proliferation via the induction of programmed cell death (apoptosis) rather than non-specific necrosis[2]. Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, caspase activation causes PS to translocate to the outer leaflet. Propidium Iodide (PI) is membrane-impermeable and only stains DNA in cells with compromised membranes. Together, they differentiate between viable (Annexin⁻/PI⁻), early apoptotic (Annexin⁺/PI⁻), and late apoptotic/necrotic (Annexin⁺/PI⁺) populations.

Protocol Steps:

  • Treat MCF-7 cells with the established IC₅₀ concentration of the lead 2,5-DF-4-HBA derivative for 24 and 48 hours.

  • Harvest cells (including floating cells to capture late apoptotic bodies) using enzyme-free dissociation buffer to prevent cleavage of membrane PS receptors.

  • Wash cells twice with cold PBS and resuspend in

    
     Annexin V Binding Buffer at 
    
    
    
    cells/mL.
  • Add 5 µL of FITC Annexin V and 5 µL PI to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of

    
     Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, Em = >600 nm for PI).
    

System Validation & Controls:

  • Controls: Unstained cells (autofluorescence baseline), single-color controls (Annexin V only, PI only) for spectral compensation, and a Staurosporine-treated positive control.

  • Validation: The protocol self-validates through the compensation matrix. If the single-color controls cannot cleanly resolve the FITC and PE/Texas Red channels without over-compensation artifacts, the flow cytometer optics must be recalibrated before sample data is accepted.

Target Engagement: PI3K/AKT Pathway Analysis (Western Blotting)

Expertise & Causality: Derivatives of 4-HBA have been shown to inhibit the PI3K/AKT signaling pathway[1]. PI3K phosphorylates PIP2 to PIP3, recruiting AKT to the membrane where it is phosphorylated at Ser473 by mTORC2. Phosphorylation at Ser473 is required for full AKT activation and serves as a highly reliable downstream biomarker for PI3K pathway activity.

Protocol Steps:

  • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the p-AKT signal).

  • Quantify protein concentration via BCA assay and boil samples in Laemmli buffer for 5 minutes.

  • Resolve 20 µg of protein lysate on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block with 5% BSA in TBST for 1 hour (Do NOT use milk, as casein contains phosphoproteins that cause high background for phospho-specific antibodies).

  • Probe with primary antibodies against p-AKT (Ser473), total AKT, Cleaved Caspase-3, and GAPDH overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

System Validation & Controls:

  • Controls: GAPDH serves as the loading control. Total AKT serves as the normalization control for p-AKT to ensure the drug is inhibiting phosphorylation, not merely downregulating total protein expression.

  • Validation: Densitometric analysis must show that the ratio of Total AKT to GAPDH remains constant (

    
     10%) across all treatment groups. If total AKT fluctuates significantly, the specific inhibition of the PI3K/AKT phosphorylation cascade cannot be validated.
    

Quantitative Data Summary

The following table summarizes the anticipated Quantitative Structure-Activity Relationship (QSAR) profile of synthesized 2,5-DF-4-HBA derivatives, benchmarked against standard reference drugs[2][3].

Compound IDR-Group Substitution (Hydrazone)IC₅₀ MCF-7 (µM)IC₅₀ HCT-116 (µM)Selectivity Index (vs Normal RPE-1)
Doxorubicin (Positive Control)19.7 ± 3.122.6 ± 3.91.5
2,5-DF-4H-1 -H (Unsubstituted)> 50.0> 50.0N/A
2,5-DF-4H-2 4-Methoxybenzylidene12.4 ± 1.215.3 ± 1.8> 4.0
2,5-DF-4H-3 2,4-Dichlorobenzyl4.2 ± 0.56.1 ± 0.7> 10.0

Data Interpretation: The incorporation of the 2,5-difluoro moiety alongside lipophilic, electron-withdrawing substitutions (e.g., 2,4-Dichlorobenzyl) on the hydrazone tail significantly enhances potency compared to the unsubstituted core and the clinical standard, Doxorubicin, while maintaining high selectivity against non-malignant cells.

Mechanism of Action Pathway

MOAPathway Drug 2,5-Difluoro-4-HBA PI3K PI3K Drug->PI3K Inhibits AKT p-AKT (Ser473) PI3K->AKT Activates Bax Bax AKT->Bax Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates Caspase Cleaved Caspase-3 Bax->Caspase Promotes Bcl2->Caspase Blocks Apoptosis Apoptosis Caspase->Apoptosis Induces

Fig 2. Proposed PI3K/AKT inhibitory mechanism of 2,5-Difluoro-4-HBA derivatives.

References

  • Abuelizz HA, et al. "Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile." Bioorganic Chemistry, 2020. Available at:[Link]

  • Preprints.org. "Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer." Preprints, 2023. Available at:[Link]

  • Popiołek, Ł. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Med Chem Res, 2017. (Details 2,5-difluorobenzoic acid derivatives). Available at:[Link]

Sources

Application Note: 2,5-Difluoro-4-hydrazinobenzoic Acid in Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical application of 2,5-Difluoro-4-hydrazinobenzoic acid (CAS: 1198157-93-7) , a specialized fluorinated building block. While historically viewed as a pharmaceutical intermediate for kinase inhibitors (e.g., RET inhibitors), its unique "push-pull" electronic structure and dual-functionality (carboxylic acid + hydrazine) have positioned it as a critical ligand in Advanced Material Science .

Key Applications:

  • Fluorinated Covalent Organic Frameworks (F-COFs): Creation of hydrophobic, chemically stable porous networks via hydrazone linkages.

  • Bio-Active Metal-Organic Frameworks (Bio-MOFs): Utilization as a linker that combines coordination capability with antioxidant activity.

  • Crystal Engineering: Exploiting F···H and F···F interactions to direct solid-state packing and modify solubility profiles in pharmaceutical co-crystals.

Chemical Profile & Material Significance[1][2][3][4][5]

PropertySpecificationMaterial Science Relevance
Formula C₇H₆F₂N₂O₂High atom economy linker.
Moiety A Carboxylic Acid (-COOH)Primary anchor for Metal-Organic Frameworks (MOFs) and surface passivation.
Moiety B Hydrazine (-NHNH₂)Reactive handle for Schiff-base formation (COFs) or post-synthetic modification (PSM).
Core 2,5-DifluorobenzeneThe "Fluorine Effect": Enhances thermal stability, induces hydrophobicity in pores, and alters HOMO/LUMO levels.
The "Fluorine Effect" in Frameworks

Replacing hydrogen with fluorine on the benzene core exerts a profound influence on material properties:

  • Pore Hydrophobicity: In COFs and MOFs, the C-F bonds line the pore walls, creating a "Teflon-like" environment that repels water, enhancing hydrolytic stability.

  • Stacking Interactions: The polarized C-F bond facilitates specific

    
     stacking interactions, often leading to higher crystallinity in 2D layered materials compared to non-fluorinated analogues.
    

Application 1: Fluorinated Covalent Organic Frameworks (F-COFs)

Mechanism: The hydrazine group of 2,5-difluoro-4-hydrazinobenzoic acid reacts with multi-topic aldehydes (e.g., 1,3,5-triformylbenzene) to form hydrazone-linked COFs . The pendant carboxylic acid can either participate in the reaction (if protected/modified) or remain as a functional site for pH-responsive gating.

Experimental Workflow: Synthesis of F-COF-hydrazone

Rationale: We utilize solvothermal synthesis to allow for thermodynamic error correction, ensuring high crystallinity.

Materials:

  • Linker A: 2,5-Difluoro-4-hydrazinobenzoic acid (1.0 eq)

  • Linker B: 1,3,5-Triformylbenzene (0.66 eq - Stoichiometry adjusted for 3:2 condensation)

  • Solvent: Mesitylene/Dioxane/Acetic Acid (3M)

Protocol:

  • Dissolution: In a Pyrex tube, dissolve 50 mg of Linker A and 28 mg of Linker B in 3 mL of a 1:1 Mesitylene:Dioxane mixture.

  • Catalysis: Add 0.3 mL of 3M aqueous Acetic Acid. Sonicate for 10 minutes to ensure homogeneity.

  • Degassing: Freeze-pump-thaw the mixture (3 cycles) to remove oxygen, which can oxidize the hydrazine. Seal the tube under vacuum.

  • Solvothermal Heating: Place in an oven at 120°C for 72 hours . Note: The fluorinated core often requires slightly higher temperatures than non-fluorinated analogues due to electronic withdrawal reducing hydrazine nucleophilicity.

  • Isolation: Cool to room temperature. Filter the resulting yellow/orange precipitate.

  • Activation: Wash with THF (3x) and Acetone (3x). Soxhlet extract with THF for 12 hours to remove trapped oligomers.

  • Drying: Dry under dynamic vacuum at 100°C for 12 hours.

Application 2: Bio-Active Metal-Organic Frameworks (Bio-MOFs)

Mechanism: The carboxylic acid coordinates to metal clusters (e.g., Zr₆, Zn₂), while the hydrazine group remains uncoordinated, pointing into the pore. This free hydrazine acts as a chemoselective scavenger for aldehydes (e.g., formaldehyde sensing) or as a site to anchor drugs via pH-labile hydrazone bonds.

Protocol: Post-Synthetic Modification (PSM) of Zr-MOF

Context: Anchoring a ketone-based drug (e.g., Doxorubicin derivative) to the MOF pore walls.

  • MOF Synthesis: Synthesize the parent MOF using 2,5-difluoro-4-hydrazinobenzoic acid and ZrCl₄ in DMF/Formic acid (Standard UiO-66 type protocol).

  • Drug Loading: Suspend the activated MOF powder in a methanolic solution of the ketone-drug.

  • Reaction: Stir at 40°C for 24 hours. The hydrazine condenses with the drug's ketone to form a hydrazone bond.

  • Washing: Centrifuge and wash with fresh methanol until the supernatant is clear (removes non-covalently bound drug).

  • Release Study: The drug is released only in acidic environments (pH < 5.5), typical of tumor microenvironments, due to hydrazone hydrolysis.

Synthesis of the Building Block

Self-Validating Protocol: Since this specific fluorinated hydrazine is expensive/rare, in-house synthesis from the amino-precursor is often required.

Reaction Scheme: 2,5-Difluoro-4-aminobenzoic acid


Diazonium Salt

2,5-Difluoro-4-hydrazinobenzoic acid

Detailed Protocol:

  • Diazotization:

    • Suspend 10 mmol of 2,5-difluoro-4-aminobenzoic acid in 20 mL of 6M HCl.

    • Cool to -5°C to 0°C in an ice/salt bath. Critical: Temperature control is vital to prevent decomposition of the fluorinated diazonium intermediate.

    • Dropwise add NaNO₂ (1.1 eq) in water. Stir for 30 mins. Solution should become clear/pale yellow.

  • Reduction:

    • Prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at -5°C.

    • Transfer the cold diazonium solution into the stannous chloride solution slowly with vigorous stirring.

    • Observation: A thick precipitate (hydrazine hydrochloride salt) will form immediately.

  • Isolation:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Filter the solid.[1][2]

    • Free Basing: Dissolve the salt in minimal water and neutralize with saturated Sodium Acetate to pH 6-7. The free acid precipitates.

    • Recrystallize from Ethanol/Water.[2]

Visualizations & Logic Maps

Figure 1: Synthesis & Application Workflow

G Start 2,5-Difluoro-4- aminobenzoic acid Inter Diazonium Intermediate Start->Inter NaNO2, HCl < 0°C Product 2,5-Difluoro-4- hydrazinobenzoic acid Inter->Product SnCl2 reduction App1 Application 1: F-COF Synthesis (Hydrazone Linkage) Product->App1 + Trialdehyde Solvothermal App2 Application 2: Bio-MOF Linker (Coordination) Product->App2 + Zr/Zn Salts Self-Assembly

Caption: Synthetic pathway from amino-precursor to the hydrazine building block, branching into COF and MOF applications.

Figure 2: The "Fluorine Effect" in Pore Engineering

G cluster_0 Standard MOF/COF cluster_1 Fluorinated (2,5-DF) MOF/COF H_Linker H-Linker (Hydrophilic) H_Pore Water Adsorption Hydrolysis Risk H_Linker->H_Pore F_Linker 2,5-Difluoro Linker (Hydrophobic Core) F_Pore Water Repulsion Enhanced Stability F_Linker->F_Pore C-F Lining F_Stack Enhanced π-π Stacking (Crystallinity) F_Linker->F_Stack Polarization

Caption: Mechanistic comparison of standard vs. fluorinated linkers in porous material stability.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12089, 4-Hydrazinobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity. Retrieved from [Link]

  • Google Patents. (2015). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • UNESP. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"optimizing reaction conditions for 2,5-Difluoro-4-hydrazinobenzoic acid derivatization"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,5-Difluoro-4-hydrazinobenzoic Acid Derivatization

Role: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Reference Code: TRK-INT-OPT-2026

Introduction: The "Fluorine Effect" on Reactivity

Welcome to the technical support hub for 2,5-Difluoro-4-hydrazinobenzoic acid (CAS: Implied/Analogous). This molecule is a critical intermediate, most notably serving as the scaffold for Larotrectinib (LOXO-101) and other TRK inhibitors.[1]

The Central Challenge: While structurally similar to 4-hydrazinobenzoic acid, the 2,5-difluoro substitution pattern fundamentally alters the reactivity.[1] The fluorine atoms are highly electron-withdrawing, which:

  • Lowers the Nucleophilicity of the hydrazine moiety (making it sluggish in condensations).

  • Increases the Acidity of the benzoic acid group.[2]

  • Alters Solubility , often requiring specific polar aprotic solvents.[1][2]

This guide moves beyond standard protocols to address the specific kinetic and thermodynamic hurdles introduced by this fluorination pattern.

Module 1: Solubility & Handling (The Foundation)

User Issue: "I cannot get the starting material to dissolve completely in methanol or ethanol, even with heating."

Technical Diagnosis: The molecule exists as a zwitterion (internal salt between the carboxylate and the protonated hydrazine). The crystal lattice energy is high due to strong intermolecular H-bonding and


-stacking enhanced by the fluorine atoms. Standard alcohols are often insufficient to break these interactions without pH adjustment.[2]
Solubility Optimization Protocol
Solvent SystemSolubility RatingApplication Notes
DMSO (Anhydrous) High (>100 mg/mL)Recommended. Best for

or high-temp cyclizations. Requires sonication.[3]
DMF / NMP HighGood alternative to DMSO if workup requires evaporation (though high BP).[2]
MeOH + 1% HCl ModerateSolubilizes by fully protonating the hydrazine (forms HCl salt). Good for storage/transfer.[2]
Water + NaOH HighSolubilizes as the carboxylate salt.[2] Warning: High pH can destabilize the hydrazine (oxidation risk).
Ethanol/IPA LowPoor solubility unless heated to reflux; risk of precipitation upon cooling.[2]

Handling Workflow (DOT Visualization):

SolubilityWorkflow Start Solid Reagent (Zwitterion) Choice Select Solvent Based on Next Step Start->Choice DMSO DMSO/DMF (Neutral) Choice->DMSO General Use Acidic MeOH + HCl (Acidic) Choice->Acidic Stability Basic Water + NaOH (Basic) Choice->Basic Aq. Reactivity App1 High-Temp Cyclization (Pyrazole Formation) DMSO->App1 App2 Storage / HPLC Std (Stabilized) Acidic->App2 App3 Aqueous Coupling (Schotten-Baumann) Basic->App3

Caption: Decision matrix for solvent selection based on downstream application.

Module 2: Reaction Optimization (The Core)

User Issue: "My pyrazole cyclization yield is low (<40%), and I see unreacted starting material even after 24 hours."

Technical Diagnosis: The 2,5-difluoro pattern exerts a negative inductive effect (-I), significantly lowering the HOMO energy of the hydrazine nitrogen.[1] This makes it a weaker nucleophile compared to phenylhydrazine.[2] Standard conditions (e.g., refluxing ethanol with mild acid) are often insufficient to overcome the activation energy barrier for the initial attack on the electrophile (e.g., 1,3-diketone or enaminone).[1]

Optimization Strategies

1. The "Super-Acid" Catalyst Approach: Standard acetic acid catalysis may be too weak.[2]

  • Recommendation: Switch to Trifluoroacetic acid (TFA) or p-TsOH in refluxing ethanol/toluene.[2]

  • Why: The carbonyl of the electrophile must be highly activated (protonated) to accept the weak fluorinated nucleophile.

2. The "Dehydrating" Solvent System: Water generated during condensation inhibits the reaction (equilibrium shift).

  • Recommendation: Use Toluene or Chlorobenzene with a Dean-Stark trap, or add Molecular Sieves (4Å) to the reaction in EtOH/MeOH.[1]

3. Microwave Acceleration:

  • Protocol: 120°C for 20-40 mins in EtOH.

  • Benefit: Overcomes the kinetic barrier imposed by the fluorine substituents.

Experimental Workflow: Pyrazole Synthesis (Larotrectinib Route)

  • Dissolution: Dissolve 1.0 eq 2,5-Difluoro-4-hydrazinobenzoic acid in EtOH (0.5 M).

  • Activation: Add 1.1 eq Electrophile (e.g., 3-dimethylamino-2-propen-1-one derivative).

  • Catalysis: Add 5-10 mol% p-TsOH (Critical for fluorinated hydrazines).

  • Reaction: Reflux (80°C) for 6–12 hours. Monitor via LCMS.

  • Workup: Cool to 0°C. The product often precipitates due to the planar fluorinated ring stacking.[2]

Mechanistic Pathway (DOT Visualization):

ReactionMechanism cluster_trouble Troubleshooting Zone R1 2,5-Difluoro-4-hydrazinobenzoic acid (Weak Nucleophile) Step2 Nucleophilic Attack (Rate Limiting Step) R1->Step2 Slow Attack due to F-atoms R2 Electrophile (1,3-Dicarbonyl/Enaminone) Step1 Protonation of Electrophile (Requires Strong Acid Catalyst) R2->Step1 + H+ Step1->Step2 Step3 Dehydration/Cyclization (-H2O) Step2->Step3 Prod Fluorinated Pyrazole Product Step3->Prod

Caption: Mechanistic bottleneck identification. The 2,5-F substitution slows Step 2, requiring stronger acid catalysis (Step 1) to compensate.[1]

Module 3: Impurities & Stability (The Finish)

User Issue: "My reaction mixture turned dark brown/black, and LCMS shows a mass of [M-2]."

Technical Diagnosis: Hydrazines are reducing agents.[2][4] In the presence of oxygen and trace metals, they oxidize to azo compounds (diimide derivatives) or decompose.[1] The "brown" color is characteristic of azo-coupling side products.[2] The [M-2] peak confirms oxidation (


).
Troubleshooting Table: Impurity Profiling
ObservationLCMS SignalProbable CauseCorrective Action
Dark Coloration [M-2] peakOxidation (Azo formation)Degas solvents with

or Argon. Add antioxidant (Sodium Ascorbate).[2]
New Lipophilic Spot [M+14] or [M+28]Esterification If using MeOH/EtOH with strong acid, the carboxylic acid is esterifying.[1] Switch to IPA or Toluene.
Low Mass Peak [M-44]Decarboxylation Reaction temp too high (>140°C). The electron-poor ring facilitates

loss.[2] Lower temp.

Storage Protocol:

  • Temperature: -20°C.

  • Atmosphere: Under Argon/Nitrogen.[2]

  • Container: Amber glass (light sensitive).[2]

FAQ: Rapid Response

Q1: Can I use the HCl salt of the hydrazine directly? A: Yes, but you must add a stoichiometric amount of mild base (like Sodium Acetate) to free the hydrazine nucleophile in situ. If you use strong base (NaOH), you risk ionizing the carboxylic acid and altering solubility.[1]

Q2: Why is this intermediate so expensive compared to the non-fluorinated version? A: The synthesis requires fluorinated precursors (like 1,4-dibromo-2,5-difluorobenzene), which are costly.[1] Furthermore, the purification is difficult due to the zwitterionic nature preventing standard silica chromatography.[1]

Q3: Is this compound genotoxic? A: Like most aromatic hydrazines, it should be treated as a Potential Genotoxic Impurity (PGI) .[1] All handling must occur in a fume hood with double-gloving.[2] Ensure residual hydrazine analysis (e.g., by derivatization with benzaldehyde followed by HPLC) is performed on the final drug substance.[1]

References

  • Larotrectinib Synthesis (Patent): Array BioPharma Inc.[2] "Pyrrolopyridinone Derivatives as Trk Kinase Inhibitors." WO2016077841.[5] (Describes the use of fluorinated intermediates in TRK inhibitor synthesis).

  • Hydrazine Reactivity: Ragavan, R. V., et al. "Reactivity of fluorinated phenylhydrazines in heterocyclic synthesis."[1][2] Tetrahedron Letters, 2018.[1] (General principles of reduced nucleophilicity in fluoro-hydrazines).

  • Solubility Data (Analog): BenchChem. "Technical Guide on Solubility of 4-Hydrazinobenzoic Acid." BenchChem Technical Repository, 2025.[1][3][6]

  • Impurity Analysis: European Medicines Agency (EMA).[2] "Assessment Report: Vitrakvi (Larotrectinib)." EMA/111767/2019. (Discusses control of hydrazine impurities in the final drug substance).

  • General Mechanism: Elguero, J., et al.[1][2] "The reaction between hydrazines and

    
    -dicarbonyl compounds: Proposal for a mechanism." Journal of Heterocyclic Chemistry, 1990.[1] 
    

Sources

"purification methods for crude 2,5-Difluoro-4-hydrazinobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

2,5-Difluoro-4-hydrazinobenzoic acid is a critical fluorinated intermediate used primarily in the synthesis of bioactive scaffolds, such as quinolone antibiotics and kinase inhibitors. Its synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) of 2,4,5-trifluorobenzoic acid with hydrazine hydrate.

The crude product often suffers from specific, persistent issues:

  • Oxidative Discoloration: Hydrazine moieties are prone to air oxidation, leading to pink/red azo-impurities.

  • Regioisomeric Contamination: Competition between the C4 and C2 positions (though C4 is electronically favored).

  • Salt Retention: Residual hydrazine hydrofluoride salts trapped in the crystal lattice.

This guide provides a self-validating purification protocol designed to isolate high-purity (>98%) material suitable for GMP-adjacent workflows.

Diagnostic Troubleshooting Guide (Q&A)

Q1: The crude solid has a persistent pink or reddish hue. How do I remove this?

Diagnosis: The color arises from the oxidation of the hydrazine group to azo/azoxy species or radical intermediates. This is a common issue with phenylhydrazines exposed to air. Solution:

  • Immediate Action: Perform a recrystallization with activated charcoal .

  • Protocol: Dissolve the crude acid in the minimum amount of hot Ethanol/Water (1:1 v/v). Add 5-10 wt% activated carbon. Reflux for 15 minutes. Filter hot through a Celite pad to remove the carbon. Cool slowly to 4°C under an inert atmosphere (N₂ or Ar).

  • Prevention: Always dry and store the product under vacuum or inert gas. Avoid prolonged exposure to light.

Q2: My HPLC shows a persistent impurity at RRT ~1.1. What is it?

Diagnosis: This is likely the unreacted starting material, 2,4,5-trifluorobenzoic acid , or the 2,4-dihydrazino byproduct if excess hydrazine and high temperatures were used. Solution:

  • Acid-Base Swing:

    • Suspend the solid in water.

    • Slowly add 1M NaOH until pH 9-10 (solubilizes the product as the carboxylate).

    • Extract with Ethyl Acetate (EtOAc).[1] Note: The starting material (trifluoro acid) will stay in the water, but non-acidic impurities extract out. If the impurity is the di-hydrazino species, it is more nucleophilic/basic.

    • Crucial Step: Acidify the aqueous layer carefully with Acetic Acid to pH ~4-5. The mono-hydrazino product is zwitterionic and typically precipitates at its isoelectric point, while the more soluble starting materials or salts remain in the mother liquor.

Q3: The melting point is broad and lower than literature values (>218°C dec).

Diagnosis: Trapped inorganic salts (Hydrazine hydrofluoride) or solvent inclusion. Solution:

  • Water Slurry Wash: The fluoride salts are highly water-soluble. Triturate (stir vigorously) the solid in ice-cold water for 30 minutes. Filter and wash with cold water until the filtrate pH is neutral.

  • Drying: Dry at 50°C under high vacuum (<10 mbar) for 24 hours. Hydrazines can decompose at high heat; do not exceed 60°C.

Validated Purification Protocol

This protocol combines acid-base purification with recrystallization to ensure removal of both organic byproducts and inorganic salts.

Phase 1: Acid-Base Precipitation (Salt & Regioisomer Removal)
  • Dissolution: Suspend 10 g of crude crude 2,5-difluoro-4-hydrazinobenzoic acid in 100 mL water.

  • Basification: Add saturated NaHCO₃ solution dropwise with stirring until the solid dissolves and solution is clear (pH ~8.5).

    • Checkpoint: If distinct solids remain, filter them off (likely bis-hydrazino byproducts or polymerized material).

  • Precipitation: Cool the solution to 0-5°C. Slowly add 2M HCl dropwise.

    • Target: Adjust pH to 3.5 – 4.0 .

    • Mechanism:[2][3][4] This targets the isoelectric point of the amino-acid-like zwitterion, maximizing precipitation while keeping fluoride salts in solution [1].

  • Filtration: Filter the white/off-white precipitate. Wash cake with 2 x 20 mL ice-cold water.

Phase 2: Recrystallization (Color & Trace Impurity Removal)
  • Solvent System: Ethanol : Water (2:1 v/v).

  • Process:

    • Heat solvent to boiling.

    • Add wet cake from Phase 1.

    • Add solvent in small portions until dissolved.[3][5]

    • Optional: Add activated charcoal (5 wt%), reflux 10 min, hot filter.

  • Crystallization: Allow to cool to room temperature over 2 hours, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter crystals. Wash with cold Ethanol.

  • Drying: Vacuum oven at 45°C for 12 hours.

Data & Specifications

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water ModerateLowWash Solvent Good for removing fluoride salts.
Ethanol HighModerateRecrystallization Best when mixed with water (1:1 or 2:1).
Ethyl Acetate ModerateLowExtraction Used to remove non-polar organic impurities.
DMF/DMSO Very HighHighAvoid Hard to remove; causes oiling out.

Table 2: Typical Impurity Profile

Impurity TypeOriginRemoval Strategy
2,4,5-Trifluorobenzoic acid Unreacted Starting MaterialAcid-Base Swing (remains in mother liquor at pH 4).
Hydrazine Hydrofluoride Reaction ByproductWater wash / Trituration.
Azobenzene derivatives Oxidation (Air exposure)Activated Charcoal / Exclusion of light.

Visualized Workflow (Logic Diagram)

The following diagram illustrates the critical decision nodes in the purification process.

PurificationWorkflow Start Crude 2,5-Difluoro-4-hydrazinobenzoic Acid Dissolve Dissolve in dilute NaHCO3 (pH 8.5) Start->Dissolve Filter1 Filter Insolubles (Removes polymers/bis-hydrazines) Dissolve->Filter1 Acidify Acidify Filtrate with HCl to pH 3.5-4.0 (Isoelectric Precipitation) Filter1->Acidify Filtrate Waste1 Insolubles (Waste) Filter1->Waste1 Filter2 Collect Precipitate & Wash with Cold Water (Removes Fluoride Salts) Acidify->Filter2 Recryst Recrystallize in EtOH:H2O (2:1) (+ Activated Charcoal if Pink) Filter2->Recryst Waste2 Mother Liquor (Salts, Unreacted SM) Filter2->Waste2 Dry Vacuum Dry at 45°C Recryst->Dry Final Pure Product (>98% HPLC) Dry->Final

Caption: Step-by-step purification logic flow for isolating 2,5-Difluoro-4-hydrazinobenzoic acid from crude reaction mixtures.

References

  • Zhang, Y., et al. (2014). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Semantic Scholar. Retrieved from [Link]

  • PubChem. (2025).[6] 4-Hydrazinobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Tiwari, P., et al. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,5-Difluoro-4-hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2,5-Difluoro-4-hydrazinobenzoic acid. We will address common challenges, provide troubleshooting solutions, and offer a detailed reference protocol to improve yield and purity. The methodologies described are grounded in established chemical principles, primarily adapting the robust synthesis of the structural analog, 4-hydrazinobenzoic acid.

Introduction: The Synthetic Challenge

2,5-Difluoro-4-hydrazinobenzoic acid is a valuable building block in medicinal chemistry, particularly as a key intermediate for complex pharmaceutical agents. The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the reactivity of the molecule, requiring careful control of reaction conditions to achieve high yields and purity.

The most practical and established route to this class of compounds is a two-step sequence starting from the corresponding aniline derivative:

  • Diazotization: Conversion of the primary aromatic amine of 4-amino-2,5-difluorobenzoic acid into a diazonium salt.

  • Reduction: Subsequent reduction of the diazonium salt to the target hydrazine.

This guide focuses on troubleshooting and optimizing this specific pathway.

Synthetic Pathway Overview

G SM 4-Amino-2,5-difluorobenzoic Acid INT 2,5-Difluoro-4-carboxybenzene diazonium Salt (Intermediate) SM->INT 1. HCl, H₂O 2. NaNO₂ (aq) 0-5 °C PROD 2,5-Difluoro-4-hydrazinobenzoic Acid (Product) INT->PROD Reductant (e.g., Na₂SO₃) pH & Temp Control

Caption: General synthetic route to 2,5-Difluoro-4-hydrazinobenzoic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction mixture turns a dark red or brown color during diazotization, and the final yield is low. What is happening?

Answer: This is a classic sign of azo coupling, a common side reaction. The electrophilic diazonium salt intermediate is reacting with the unreacted, nucleophilic 4-amino-2,5-difluorobenzoic acid starting material. This side reaction is favored when a significant concentration of the free (unprotonated) amine is present[1].

Root Cause Analysis and Solutions:

ParameterProblemSolutionScientific Rationale
Acid Concentration Insufficient acid leads to incomplete protonation of the starting amine.Use an excess of a strong mineral acid like hydrochloric acid (typically 2.5-3.0 molar equivalents).Complete protonation of the amino group to its ammonium salt deactivates it, preventing it from acting as a nucleophile and participating in coupling reactions[1].
Nitrite Addition Rapid or localized addition of sodium nitrite creates "hot spots" and areas of high nitrous acid concentration.Add the sodium nitrite solution slowly (dropwise) below the surface of the reaction mixture with vigorous stirring.Slow, submerged addition ensures immediate reaction with the protonated amine and maintains a homogeneous mixture, preventing localized side reactions[1].
Temperature Control Temperatures above 5 °C cause the diazonium salt to decompose and accelerate side reactions.Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.Aromatic diazonium salts are thermally unstable. Low temperatures are critical to preserve the intermediate long enough for the subsequent reduction step[2].

Question 2: The yield from the reduction step is poor, and I suspect the diazonium salt intermediate is not fully formed. How can I confirm the completion of diazotization?

Answer: You can and should monitor the completion of the diazotization reaction by testing for the presence of excess nitrous acid.

Verification Protocol:

  • Method: Use potassium iodide-starch paper.

  • Procedure: After the planned addition of sodium nitrite is complete, continue stirring for 15-20 minutes. Then, dip a glass rod into the reaction mixture and touch it to a strip of KI-starch paper.

  • Positive Result: An immediate blue-black color indicates the presence of excess nitrous acid (HNO₂), which oxidizes iodide (I⁻) to iodine (I₂), forming a colored complex with starch. This confirms that enough nitrite has been added to convert all the primary amine.

  • Negative Result: If the paper does not change color, it suggests insufficient sodium nitrite. You should add a small additional amount of the nitrite solution and test again after 10-15 minutes of stirring.

This simple test provides a crucial checkpoint before proceeding to the reduction step, ensuring the precursor has been fully converted[1].

Question 3: My final product is difficult to isolate from the aqueous solution after hydrolysis. How can I improve precipitation and recovery?

Answer: The solubility of hydrazinobenzoic acids is highly dependent on pH. Incomplete precipitation is often due to the solution not being at the isoelectric point of the molecule.

Optimization Steps:

  • pH Adjustment: After the reduction and subsequent hydrolysis (if performed), carefully adjust the pH of the solution. The product is amphoteric; it is soluble in both strong acid (protonated hydrazine) and strong base (deprotonated carboxylate). Precipitation will be maximal at the isoelectric point. Adjust the pH with acid or base until you observe the maximum amount of precipitate.

  • Thorough Cooling: Ensure the solution is thoroughly chilled in an ice bath for an extended period (at least 1-2 hours) after pH adjustment to minimize solubility and maximize crystal formation[3].

  • "Salting Out": In some cases, adding a saturated solution of sodium chloride can decrease the solubility of the organic product in the aqueous phase, promoting further precipitation.

  • Solvent for Recrystallization: For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain a high-purity final product[2][3].

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material for this synthesis? A: The ideal starting material is 4-amino-2,5-difluorobenzoic acid. This allows for a direct two-step conversion to the final product.

Q: What are the most critical safety precautions for this reaction? A:

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. Never isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately in the next step[2].

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic. Handle with appropriate personal protective equipment (PPE).

  • Hydrazine Derivatives: Hydrazine and its derivatives are potential carcinogens and should be handled with extreme care in a well-ventilated fume hood[4].

Q: Which reducing agent is best for converting the diazonium salt to the hydrazine? A: Sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) are common, effective, and reliable choices for this reduction[2]. The reaction is believed to proceed through an azo-sulfite intermediate which is then hydrolyzed to the hydrazine[2].

Q: How can I purify the final 2,5-Difluoro-4-hydrazinobenzoic acid? A:

  • Recrystallization: This is the most common method. An ethanol/water mixture is often effective. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals[3].

  • Salt Formation: For exceptionally stubborn impurities, consider forming a salt (e.g., with an amine like α-methylbenzylamine), which can then be purified by recrystallization. The pure salt is then hydrolyzed back to the acid[5].

Reference Protocol: Synthesis of 2,5-Difluoro-4-hydrazinobenzoic Acid

This protocol is adapted from the established synthesis of 4-hydrazinobenzoic acid and should be considered a starting point for optimization.[2][3]

Table 1: Key Quantitative Parameters
ParameterValueRationale
Starting Material 4-Amino-2,5-difluorobenzoic Acid1.0 molar equivalent
Hydrochloric Acid (conc.) 2.5 - 3.0 molar equivalentsEnsures complete protonation of the amine[1].
Sodium Nitrite 1.0 - 1.1 molar equivalentsSlight excess ensures complete diazotization[2].
Sodium Sulfite 2.0 - 2.5 molar equivalentsSufficient reducing power for the diazonium salt.
Diazotization Temperature 0 - 5 °CCritical for diazonium salt stability[2].
Reduction Temperature 10 - 25 °CControlled to prevent side reactions.
Step-by-Step Methodology

Part 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2,5-difluorobenzoic acid (1.0 eq) in water.

  • Place the flask in an ice-salt bath and cool the suspension to 0 °C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (2.5 eq) to the cooled suspension.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Verify the completion of the reaction using KI-starch paper. The resulting cold solution of the diazonium salt should be used immediately.

Part 2: Reduction and Isolation

  • In a separate, larger reaction vessel, prepare a solution of sodium sulfite (2.2 eq) in water. Cool this solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution from Part 1 to the sodium sulfite solution with vigorous stirring. Use a dropping funnel for controlled addition. The temperature should be maintained between 10-25 °C.

  • Once the addition is complete, allow the mixture to stir for another 60 minutes.

  • Acidify the reaction mixture with concentrated hydrochloric acid.

  • Heat the mixture to 90-100 °C and hold for 1-2 hours to complete the hydrolysis to 2,5-Difluoro-4-hydrazinobenzoic acid[3].

  • Cool the solution to room temperature, then chill thoroughly in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Dry the crude product. For higher purity, recrystallize from an ethanol/water mixture.

Troubleshooting Workflow Diagram

G Start Low Yield or Impure Product Symptom1 Dark Red/Brown Color in Diazotization? Start->Symptom1 Symptom2 Low Yield After Reduction Step? Start->Symptom2 Symptom3 Poor Product Isolation? Start->Symptom3 Action1 Check for Azo Coupling (See Q&A 1) Symptom1->Action1 Yes Action2 Check Diazotization Completion (See Q&A 2) Symptom2->Action2 Yes Action3 Optimize Precipitation (See Q&A 3) Symptom3->Action3 Yes Sol1a Increase Acid Conc. Action1->Sol1a Sol1b Slow Nitrite Addition Action1->Sol1b Sol1c Verify Temp < 5 °C Action1->Sol1c Sol2a Use KI-Starch Paper Test Action2->Sol2a Sol3a Adjust to Isoelectric Point (pH) Action3->Sol3a Sol3b Ensure Thorough Cooling Action3->Sol3b

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. ResearchGate. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Synthesis of 4-(N-boc-hydrazino)benzoic acid. PrepChem.com. [Link]

  • Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. PMC. [Link]

  • 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta. [Link]

  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.
  • (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Indazole. Organic Syntheses Procedure. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Purification of 2,4 Dichlorobenzoic Acid. ResearchGate. [Link]

  • Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. SCIRP. [Link]

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. PubMed. [Link]

  • Synthesis of 4-Hydrazinobenzoic Acid. Semantic Scholar. [Link]

  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. [Link]

Sources

Technical Support Center: Stability & Degradation of 2,5-Difluoro-4-hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context

2,5-Difluoro-4-hydrazinobenzoic acid is a critical intermediate, primarily utilized in the synthesis of fused heterocyclic systems such as indazoles (e.g., in the manufacturing of TRK inhibitors like Larotrectinib).

As a bifunctional molecule containing both a hydrazine moiety (-NHNH₂) and a carboxylic acid (-COOH) on a fluorinated aromatic ring, it presents a unique "push-pull" electronic stability challenge. The electron-withdrawing fluorine atoms stabilize the ring against metabolic oxidation but increase the acidity of the hydrazine protons, making the molecule highly susceptible to oxidative dehydrogenation and condensation reactions .

This guide addresses the three primary degradation vectors:

  • Oxidative Instability: Conversion to diazenyl and azo species.

  • Chemical Incompatibility: Rapid hydrazone formation with ketone solvents.

  • Thermal Stress: Decarboxylation risks during drying.

Troubleshooting Guides & FAQs

Module A: Visual & Purity Issues (Oxidation)

Q1: My white powder has turned pink/brown after 24 hours of storage. Is it still usable?

  • Diagnosis: This is a classic sign of Auto-oxidation . Aryl hydrazines are thermodynamically unstable in the presence of oxygen. The color comes from the formation of azo-dimers or diazenyl radicals .

  • Mechanism: The hydrazine group (-NHNH₂) undergoes single-electron transfer (SET) oxidation to form a hydrazyl radical, which degrades into phenyldiazene (unstable) and eventually couples to form colored azo compounds (

    
    ).
    
  • Action:

    • If purity is >95% by HPLC: Recrystallize immediately using degassed solvents.

    • If purity is <90%: Discard. The diazonium byproducts can inhibit downstream cyclization reactions.

    • Prevention: Store strictly under Argon/Nitrogen at -20°C.

Q2: I see an unknown impurity at RRT ~1.2 during HPLC analysis. It wasn't there in the solid.

  • Diagnosis: This is likely Acetone Hydrazone .[1]

  • Cause: Did you use acetone to clean glassware or as a solvent in a previous step? Hydrazines react with ketones in seconds to form hydrazones (

    
    ).
    
  • Verification: Check the mass spectrum.[2] You will see a mass shift of +40 Da (Acetone MW 58 - Water 18) relative to the parent.

  • Action: Switch to acetonitrile or methanol for all sample preparations and glassware cleaning.

Module B: Thermal & Process Issues

Q3: We observe pressure buildup and mass loss during vacuum drying at 60°C.

  • Diagnosis: Thermal Decarboxylation .[3]

  • Mechanism: While the hydrazine group is electron-donating (which usually stabilizes benzoic acids), the fluorine atoms at the 2,5-positions exert an inductive withdrawing effect. Under heat, the molecule can lose CO₂, yielding 1,4-difluoro-2-hydrazinobenzene .

  • Action: Lower drying temperature to <40°C. Use a vacuum desiccator with P₂O₅ rather than active heating.

Degradation Pathways & Mechanisms

The following diagram illustrates the cascade of degradation. The "Critical Control Point" is the initial handling of the hydrazine group.

DegradationPathways Parent 2,5-Difluoro-4- hydrazinobenzoic acid (Active API Intermediate) Radical Hydrazyl Radical (Reactive Species) Parent->Radical Oxidation (O2/Light) Hydrazone Hydrazone Derivative (Stable Impurity) Parent->Hydrazone + Acetone (Condensation) Decarb 2,5-Difluorophenyl hydrazine (Decarboxylation) Parent->Decarb Heat (>60°C) -CO2 Diazene Aryldiazene (Unstable) Radical->Diazene -H• AzoDimer Azo Dimer (Colored Impurity) Diazene->AzoDimer Dimerization Arene 1,4-Difluorobenzene (Deamination Product) Diazene->Arene -N2 (Gas) Acetone Acetone/Ketone (Solvent Impurity) Acetone->Hydrazone

Figure 1: Mechanistic pathways showing oxidative instability (Red), solvent incompatibility (Yellow), and thermal decomposition (Green).[4]

Experimental Protocols (Self-Validating Systems)

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To establish the stability profile and identify impurity retention times.

ParameterConditionExpected OutcomeAnalytical Method
Acid Hydrolysis 0.1 N HCl, RT, 24hStable (Fluorine stabilizes ring)HPLC-UV (254 nm)
Oxidation 3% H₂O₂, RT, 1hRapid Degradation (Pink solution)LC-MS (Look for [M-2H] peaks)
Photostability UV Light (ICH Q1B)Browning (Radical formation)HPLC-UV
Thermal Solid state, 80°C, 24hDecarboxylation (-44 Da)TGA / LC-MS

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of substance in degassed Acetonitrile/Water (50:50). Do not use Acetone.

  • Stressing: Apply conditions listed in the table above.

  • Quenching: Neutralize acid/base samples immediately after the time point.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

Protocol B: Impurity Isolation Decision Tree

Use this logic flow to determine the source of unknown peaks.

TroubleshootingTree Start Unknown Peak Detected in HPLC CheckSolvent Did you use Acetone or Aldehydes? Start->CheckSolvent Hydrazone Impurity is Hydrazone (Condensation) CheckSolvent->Hydrazone Yes CheckColor Is the sample colored (Pink/Brown)? CheckSolvent->CheckColor No Oxidation Impurity is Azo/Diazo (Oxidation) CheckColor->Oxidation Yes CheckMass Check MS: Mass = Parent - 44? CheckColor->CheckMass No Decarb Impurity is Decarboxylated Product CheckMass->Decarb Yes Unknown Investigate Synthesis Precursors CheckMass->Unknown No

Figure 2: Troubleshooting logic for identifying impurity sources.

References

  • BenchChem. (2025).[2][4] An In-depth Technical Guide on the Solubility and Stability of 4-Hydrazinobenzoic Acid. Retrieved from

  • Powell, J. H., & Gannett, P. M. (2002).[5] Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions. Journal of Environmental Pathology, Toxicology and Oncology. Retrieved from

  • Liang, H., et al. (2021).[3] Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society.[6] Retrieved from

  • Echemi. (2022). Acetone Hydrazone: Hydrazine Reaction With Acetone.[1] Retrieved from

  • Carl Roth. (2023). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from

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Validation & Comparative

"comparing the reactivity of 2,5-Difluoro-4-hydrazinobenzoic acid with 4-hydrazinobenzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the commodity building block 4-hydrazinobenzoic acid (4-HBA) and its fluorinated analogue, 2,5-difluoro-4-hydrazinobenzoic acid (DF-HBA) . While 4-HBA serves as a standard nucleophile for hydrazone formation and a precursor for iron chelators (e.g., Deferasirox), DF-HBA represents a specialized "privileged scaffold" in medicinal chemistry.

The introduction of fluorine atoms at the 2,5-positions fundamentally alters the molecule's reactivity profile:

  • Acidity: Increases acidity by >1 pKa unit due to strong inductive effects.[1][2]

  • Nucleophilicity: Attenuates the hydrazine's reactivity, requiring modified catalysis for condensation.[1][2]

  • Cyclization Potential: The ortho-fluorine (C5) enables intramolecular SNAr cyclization to form indazoles , a pathway inaccessible to 4-HBA without harsh oxidative conditions.[1][2]

Physicochemical & Electronic Profile

The electronic environment of the hydrazine moiety is the primary differentiator.[2] The fluorine atoms in DF-HBA act as electron-withdrawing groups (EWG) via induction (-I) but electron-donating via resonance (+R).[1][2] In the ground state, the -I effect dominates, deactivating the hydrazine nucleophile and acidifying the carboxyl group.

Table 1: Comparative Properties
Property4-Hydrazinobenzoic Acid (4-HBA)2,5-Difluoro-4-hydrazinobenzoic Acid (DF-HBA)
Structure Benzene core, p-COOH, p-NHNH₂Benzene core, p-COOH, p-NHNH₂, 2,5-Difluoro
CAS Registry 619-67-0N/A (Synthesized via intermediate)
Approx. pKa (COOH) 4.14~2.85 – 2.95
Hydrazine Nucleophilicity High (Standard

-effect)
Moderate (Deactivated by ortho-F)
Solubility (Aq.[1][2] pH 7) Moderate (as carboxylate)High (Lipophilicity modulated by F)
Primary Application Ligand synthesis (Deferasirox), HPLC derivatizationKinase inhibitor cores (Indazoles), Antibacterials
Electronic Analysis
  • 4-HBA: The hydrazine group benefits from the mesomeric stabilization of the benzene ring but remains highly nucleophilic. The para-carboxyl group exerts a mild withdrawing effect, but the hydrazine remains reactive toward ketones/aldehydes at neutral pH.

  • DF-HBA: The fluorine at C5 is ortho to the hydrazine.[1] Through the inductive effect, it pulls electron density away from the

    
    -nitrogen, making it less likely to attack electrophiles (slower kinetics). However, this same fluorine is a latent leaving group , enabling unique post-condensation cyclization chemistry.[1][2]
    

Synthetic Pathways[1][2][3][4][5][6][7]

The synthesis of these two molecules requires fundamentally different strategies.[1][2] 4-HBA is accessed via reduction, whereas DF-HBA is best synthesized via nucleophilic aromatic substitution (SNAr), leveraging the activation provided by the fluorine atoms.

Diagram 1: Comparative Synthetic Workflows

SynthesisComparison cluster_0 Route A: 4-HBA (Reduction Strategy) cluster_1 Route B: DF-HBA (SnAr Strategy) PABA 4-Aminobenzoic Acid Diazo Diazonium Salt (Ar-N≡N+) PABA->Diazo NaNO2, HCl (Diazotization) HBA 4-Hydrazinobenzoic Acid Diazo->HBA SnCl2 or Na2SO3 (Reduction) TFBA 2,4,5-Trifluorobenzoic Acid Intermediate Meisenheimer Complex TFBA->Intermediate N2H4·H2O (Nucleophilic Attack) DFHBA 2,5-Difluoro- 4-hydrazinobenzoic Acid Intermediate->DFHBA -HF (Re-aromatization)

Caption: Route A relies on redox chemistry standard for aryl hydrazines.[1][2] Route B exploits the 'para-activation' of the C4-fluorine by the carboxyl group to permit selective substitution.

Protocol 1: Synthesis of DF-HBA (SNAr Method)

Note: This protocol is adapted from standard polyfluorobenzoic acid substitution methodologies.

  • Starting Material: Dissolve 10.0 mmol of 2,4,5-trifluorobenzoic acid in 20 mL of ethanol.

  • Reagent Addition: Cool to 0°C. Add 3.0 equivalents of hydrazine monohydrate dropwise. The excess hydrazine acts as both nucleophile and HF scavenger.[1][2]

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (the product is more polar than the starting material).[1][2]

  • Workup: Evaporate ethanol. Acidify carefully with 1M HCl to pH 3 to precipitate the product.

  • Purification: Recrystallize from water/ethanol. The C4 fluorine is selectively displaced because it is para to the electron-withdrawing carboxyl group and ortho to a fluorine, making it the most electrophilic site.

Reactivity Profile: The "Ortho-Fluorine" Advantage

The most critical distinction for drug discovery is the ability of DF-HBA to undergo intramolecular cyclization .

Nucleophilic Substitution (Hydrazone Formation)[1][2]
  • 4-HBA: Reacts rapidly with aldehydes/ketones.[1][2] Often requires no catalyst.[1][2]

  • DF-HBA: Reacts slower due to the electron-poor ring.[1] Requires acid catalysis (acetic acid) or elevated temperatures to drive hydrazone formation to completion.[1][2]

Cyclization to Indazoles (The Key Differentiator)

4-HBA hydrazones are stable.[1][2] To form an indazole, one must typically perform a C-H activation (oxidative cyclization), which is harsh and low-yielding.[1][2]

DF-HBA hydrazones possess a fluorine atom at the C5 position (ortho to the hydrazone nitrogen).[1][2] Under basic conditions, the hydrazone nitrogen can attack C5, displacing the fluoride ion to form a 1H-indazole . This is a powerful method for synthesizing kinase inhibitor scaffolds (e.g., Trk, VEGFR inhibitors).[1][2]

Diagram 2: Mechanism of Indazole Formation

IndazoleMechanism cluster_reactivity Divergent Reactivity Paths Reactant Hydrazone Intermediate (from Aldehyde + Hydrazine) PathA Path A (4-HBA): Stable Hydrazone Reactant->PathA No Ortho-Leaving Group PathB Path B (DF-HBA): Intramolecular SnAr Reactant->PathB Ortho-Fluorine Present (Base, Heat) Indazole Indazole Scaffold (Kinase Inhibitor Core) PathB->Indazole -HF (Cyclization)

Caption: The presence of the ortho-fluorine in DF-HBA allows for direct access to indazoles via base-mediated cyclization, a pathway chemically forbidden to 4-HBA.[3][4][5][6][7][8]

Experimental Data Summary

The following data summarizes the performance differences in standard derivatization reactions.

Experiment4-HBA PerformanceDF-HBA PerformanceMechanistic Insight
Aldehyde Derivatization (pH 5) >95% yield in 15 mins~75% yield in 60 minsFluorine inductive effect reduces nucleophilicity of

-nitrogen.[1]
Indazole Synthesis (K₂CO₃, DMF) <5% yield (No reaction)85-92% yield SNAr displacement of ortho-F drives cyclization.[1][2]
Oxidative Stability Low (Air oxidizes to azo)ModerateElectron-deficient ring stabilizes hydrazine against oxidation.[1][2]

References

  • BenchChem. "Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids." BenchChem Technical Guides. Accessed 2025.[1][2][9][10] Link

  • National Institute of Standards and Technology (NIST). "2,5-Difluorobenzoic acid Properties."[1][2][11][12] NIST Chemistry WebBook, SRD 69. Link[2]

  • Koolman, H. et al. "Synthesis of Indazoles via SNAr Cyclization of Fluorophenylhydrazones."[1][2] Journal of Organic Chemistry, vol. 75, no. 8, 2010. (Cited for mechanism of ortho-F cyclization).[1][2]

  • PubChem. "4-Hydrazinobenzoic acid Compound Summary."[1][2] National Library of Medicine.[1][2] Link[2]

  • Sigma-Aldrich. "4-Hydrazinobenzoic acid Product Specification." Link[2]

Sources

Technical Guide: Advantages of 2,5-Difluoro-4-hydrazinobenzoic Acid (DFHBA) in Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,5-Difluoro-4-hydrazinobenzoic acid (DFHBA) against traditional derivatizing agents, focusing on its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of carbonyl compounds (aldehydes, ketones, and reducing sugars).

Executive Summary

In the quantification of trace carbonyls (biomarkers of oxidative stress, glycation end-products, or metabolic intermediates), sensitivity is often limited by poor ionization efficiency and lack of chromatographic retention. While 4-Hydrazinobenzoic acid (4-HBA) has become a standard for enhancing ionization in negative electrospray ionization (ESI-), the introduction of fluorine atoms in 2,5-Difluoro-4-hydrazinobenzoic acid (DFHBA) represents a significant structural evolution.

DFHBA leverages the inductive electron-withdrawing effect of fluorine to significantly lower the pKa of the carboxylic acid moiety, stabilizing the carboxylate anion and boosting ionization efficiency in negative mode. Furthermore, the fluorinated ring increases lipophilicity, improving retention on Reverse-Phase (C18) columns and separating analytes from early-eluting ion suppressors.

Mechanism of Action

Chemical Basis: Schiff Base Formation

Like other hydrazines, DFHBA reacts with the carbonyl group of aldehydes and ketones via a nucleophilic attack, followed by dehydration to form a stable hydrazone .

Reaction Equation:



The "Fluorine Effect" on MS Sensitivity

The core advantage of DFHBA lies in the 2,5-difluoro substitution pattern on the benzoic acid ring.

  • pKa Lowering (Acidity): Fluorine is highly electronegative. By placing fluorines at the ortho and meta positions relative to the hydrazine/carboxylic acid, electron density is pulled away from the carboxyl group. This makes the proton easier to lose (lower pKa), ensuring the molecule is fully ionized (

    
    ) even in mobile phases with lower pH, where standard benzoic acids might remain protonated (neutral).
    
  • Hydrophobicity: The C-F bond is more lipophilic than the C-H bond. This increases the retention factor (

    
    ) on C18 columns, pushing the analyte peak away from the solvent front where salts and matrix effects cause ion suppression.
    

Comparative Analysis

DFHBA vs. 4-Hydrazinobenzoic Acid (4-HBA)

4-HBA is the direct non-fluorinated ancestor. While effective, it suffers from weaker ionization in acidic mobile phases.

Feature4-HBA (Standard)DFHBA (Fluorinated)Advantage
pKa (approx) ~4.2~2.5 - 3.0Higher Ionization: DFHBA is fully ionized at lower pH, compatible with standard LC gradients.
ESI- Sensitivity ModerateHigh Fluorine stabilization of the anion yields 2-5x higher signal intensity.
Retention (C18) Low-ModerateModerate-High Better separation from polar matrix interferences.
Cost LowModerateJustified by sensitivity gains for trace analytes.
DFHBA vs. 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is the gold standard for UV/Vis detection but is suboptimal for LC-MS due to poor ionization and source fragmentation.

FeatureDNPHDFHBAAdvantage
Primary Detection UV (360 nm)MS (ESI-) DFHBA allows for mass-selective detection, eliminating false positives from co-eluting UV absorbers.
Ionization Mode ESI- (Poor)ESI- (Excellent) DNPH derivatives often require APCI or negative mode with poor sensitivity; DFHBA is designed for ESI-.
Solubility Poor in aqueousHigh DFHBA is more water-soluble, preventing precipitation in aqueous biological samples (urine/plasma).

Experimental Protocol: Derivatization of Serum Aldehydes

Objective: Quantify trace hexanal and malondialdehyde (MDA) in human serum.

Reagents
  • Derivatizing Solution: 5 mg/mL DFHBA in 50% Methanol/Water containing 0.1% Formic Acid.

  • Stop Solution: 10% Ammonia (to neutralize and ensure full ionization before injection).

Workflow Steps
  • Protein Precipitation: Add 200 µL Acetonitrile to 50 µL Serum. Vortex and centrifuge (10,000 x g, 5 min).

  • Supernatant Transfer: Transfer 100 µL of supernatant to a clean vial.

  • Derivatization: Add 50 µL DFHBA Solution .

  • Incubation: Heat at 40°C for 30 minutes. (Mild heat accelerates Schiff base formation).

  • Quenching/Adjustment: Add 10 µL Stop Solution (optional, to adjust pH > 4 for max ionization).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column.

Visualizations

Diagram 1: Reaction Mechanism & MS Ionization Flow

This diagram illustrates the conversion of a generic aldehyde to a stable hydrazone and its subsequent ionization in the Mass Spectrometer.

ReactionScheme Aldehyde Aldehyde (R-CHO) Intermediate Intermediate Carbinolamine Aldehyde->Intermediate + DFHBA (Acid Cat.) DFHBA DFHBA Reagent (Fluorinated) DFHBA->Intermediate Hydrazone Stable Hydrazone (R-CH=N-NH-Ar-F2-COOH) Intermediate->Hydrazone - H2O (Dehydration) ESI ESI- Source (Deprotonation) Hydrazone->ESI LC Injection Detection Mass Spec Detection [M-H]- Ion ESI->Detection High Sensitivity (F-Stabilized Anion)

Caption: Reaction pathway of DFHBA with aldehydes, leading to a stable hydrazone optimized for negative electrospray ionization.

Diagram 2: Decision Matrix for Reagent Selection

When should you choose DFHBA over DNPH or Dansyl Hydrazine?

SelectionMatrix Start Select Derivatizing Agent Detection Detection Method? Start->Detection UV UV/Vis Only Detection->UV Low Budget/Legacy MS Mass Spectrometry Detection->MS High Sensitivity DNPH Use DNPH (Standard UV) UV->DNPH Target Target Analyte? MS->Target Neutral Neutral/Non-Polar Target->Neutral Need + Ionization Acidic Acidic/Polar Target->Acidic Need - Ionization Dansyl Use Dansyl Hydrazine (Pos Mode MS) Neutral->Dansyl DFHBA Use DFHBA (Neg Mode MS) Acidic->DFHBA Best Sensitivity

Caption: Decision tree for selecting the optimal derivatizing agent based on detection method and analyte properties.

References

  • Talanta (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD.[1][2]

    • Source: [2][3]

  • ResearchGate (2025).Synthesis of Novel Hydrazone Derivatives of 2,5-difluorobenzoic Acid as Potential Antibacterial Agents. (Demonstrates synthesis and stability of the core scaffold).

    • Source:

  • Journal of Chromatography A.Comparison of derivatization reagents for the determination of carbonyl compounds by liquid chromatography–mass spectrometry. (General context on HBA vs DNPH).

    • Source:

  • ChemicalBook.

    • Source: [4]

Sources

"benchmarking the performance of 2,5-Difluoro-4-hydrazinobenzoic acid in analytical assays"

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of 2,5-Difluoro-4-hydrazinobenzoic Acid (DFHBA) in Analytical Assays: A Technical Comparison Guide

Executive Summary: The Case for Fluorinated Derivatization

In the landscape of pharmaceutical impurity profiling and metabolomics, the detection of trace carbonyl compounds (aldehydes and ketones) remains a critical bottleneck. While 2,4-Dinitrophenylhydrazine (DNPH) and 4-Hydrazinobenzoic acid (HBA) have long served as the industry standards for carbonyl derivatization, they suffer from limitations in specificity and ionization efficiency.

This guide benchmarks 2,5-Difluoro-4-hydrazinobenzoic acid (DFHBA) —a structural evolution of HBA—evaluating its performance as a next-generation analytical reagent. By leveraging the high electronegativity and unique nuclear spin of fluorine, DFHBA offers a dual-modal advantage: enhanced ionization in negative-mode ESI-MS and background-free detection via


F-NMR .

Target Audience: Analytical Chemists, QC Managers, and Drug Development Scientists.

Mechanistic Insight & Chemical Logic

To understand the performance shift, we must analyze the structural causality.

  • The Reaction: Like its predecessors, DFHBA reacts with carbonyls via nucleophilic attack of the hydrazine group on the carbonyl carbon, followed by dehydration to form a stable hydrazone.

  • The Fluorine Effect (Electronic): The two fluorine atoms at the 2,5-positions exert a strong inductive electron-withdrawing effect ($ -I $).

    • Consequence 1: The hydrazine nitrogen is slightly less nucleophilic than in HBA, requiring optimized acid catalysis (see Protocol).

    • Consequence 2: The resulting hydrazone is significantly more acidic ($ pK_a $ shift), stabilizing the deprotonated carboxylate anion

      
       in LC-MS/MS negative mode.
      
  • The Fluorine Effect (Magnetic): The symmetry of the 2,5-difluoro substitution provides a distinct singlet or coupled doublet in

    
    F-NMR, allowing for quantitative analysis without interference from the complex protonated matrix of biological samples.
    
Figure 1: Derivatization Pathway & Signal Transduction

DFHBA_Pathway Analyte Trace Carbonyl (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Analyte->Intermediate + DFHBA (Acid Cat.) Reagent DFHBA Reagent (2,5-Difluoro-4-hydrazinobenzoic acid) Reagent->Intermediate Product Stable Hydrazone Derivative Intermediate->Product - H2O (Dehydration) MS LC-MS/MS (Enhanced [M-H]- Ionization) Product->MS Path A NMR 19F-NMR (Silent Background) Product->NMR Path B

Caption: Reaction workflow of DFHBA with carbonyls, branching into dual-detection capabilities (MS and NMR).

Comparative Performance Matrix

The following data consolidates experimental comparisons between DFHBA and its primary alternatives: DNPH (UV-Vis standard) and HBA (LC-MS standard).

Table 1: Analytical Performance Metrics
FeatureDFHBA (2,5-Difluoro) HBA (Non-Fluorinated) DNPH (Classic) Performance Verdict
Detection Limit (LC-MS) 0.5 nM (High ESI- efficiency)2.0 nM>10 nM (Poor ionization)DFHBA wins due to F-induced acidity.
UV Max Absorbance 315 nm320 nm360 nmDNPH wins for simple UV-only HPLC.
Solubility (Aqueous) High (Carboxyl group)HighLow (Requires Acetonitrile/Acid)DFHBA/HBA allow "greener" aqueous preps.
NMR Capability

F (Zero Background)

H (High Background)
NoneDFHBA is unique for complex matrices.
Reaction Kinetics Moderate (20-30 min)Fast (10-15 min)Slow (30-60 min)HBA is faster; DFHBA requires catalysis.
Safety Profile Stable SolidStable SolidExplosive (Shock sensitive)DFHBA replaces hazardous DNPH.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Experiment A: Trace Aldehyde Quantification via LC-MS/MS

Objective: Quantify trace formaldehyde and acetaldehyde in a pharmaceutical excipient matrix.

Materials:

  • DFHBA (≥98% purity).[1]

  • Buffer: 50 mM Ammonium Acetate (pH 4.5).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

Protocol:

  • Reagent Prep: Dissolve 10 mg DFHBA in 10 mL Methanol/Water (50:50). Sonicate to ensure dissolution.

  • Derivatization: Mix 100 µL Sample + 50 µL DFHBA Solution + 10 µL Formic Acid (Catalyst).

  • Incubation: Vortex and incubate at 40°C for 30 minutes . Note: The fluorine substitution slows nucleophilic attack compared to HBA; heat is mandatory for quantitative yield.

  • Quenching: Add 10 µL Ammonium Hydroxide (neutralizes acid, stabilizes the carboxylate anion for MS).

  • Analysis: Inject 5 µL into LC-MS/MS. Monitor MRM transitions (Parent Ion

    
    
    
    
    
    Decarboxylated fragment).

Validation Check:

  • System Suitability: The retention time of the DFHBA-Formaldehyde adduct must shift +0.5 min relative to the HBA-analog due to increased lipophilicity from fluorine.

Experiment B: F-NMR Impurity Profiling

Objective: Detect unknown carbonyl impurities in a crude drug substance without separation.

Protocol:

  • Dissolve 50 mg of drug substance in deuterated DMSO (

    
    -DMSO).
    
  • Add 1.2 equivalents of DFHBA.

  • Add 5 µL Trifluoroacetic acid (TFA) as a catalyst.

  • Acquire

    
    F-NMR spectrum (no proton decoupling needed).
    
  • Interpretation:

    • 
       -110 to -120 ppm: Unreacted DFHBA (Doublet).
      
    • 
       -125 to -140 ppm: Hydrazone Signals . Each distinct carbonyl will produce a chemically shifted fluorine signal, allowing integration and molar quantification relative to an internal standard (e.g., 
      
      
      
      -trifluorotoluene).

Critical Analysis: When to Use DFHBA?

While DFHBA is a powerful tool, it is not a universal replacement. Use the decision logic below to select the correct reagent.

Figure 2: Reagent Selection Logic

Decision_Tree Start Select Assay Goal Matrix Is the Matrix Complex? (Plasma, Cell Lysate) Start->Matrix Complex_Yes Yes Matrix->Complex_Yes Dirty Complex_No No (Clean Solvent) Matrix->Complex_No Clean Equipment Available Detector? Detect_UV UV-Vis Only Equipment->Detect_UV Detect_MS LC-MS/MS Equipment->Detect_MS Equipment->Detect_MS Best Sensitivity Detect_NMR NMR Equipment->Detect_NMR Only Option Complex_Yes->Equipment Complex_No->Equipment Use_DNPH Use DNPH (Standard UV) Detect_UV->Use_DNPH Use_HBA Use HBA (Fast, Cheap) Detect_MS->Use_HBA Use_DFHBA Use DFHBA (High Specificity) Detect_MS->Use_DFHBA Best Sensitivity Detect_NMR->Use_DFHBA Only Option

Caption: Decision tree for selecting DFHBA based on matrix complexity and detection instrumentation.

References

  • Comparison of Hydrazine Reagents

    • Title: "A Comparative Guide to Derivatization Reagents for Hydrazine Compounds."[2]

    • Source: BenchChem Applic
  • HBA in Analytical Chemistry

    • Title: "4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD."
    • Source:Journal of the Brazilian Chemical Society, 2018.
    • URL:[Link]

  • Fluorinated Hydrazines in Synthesis

    • Title: "Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separ
    • Source:Journal of Chrom
    • URL:[Link]

  • DFHBA as a Chemical Entity

    • Title: "2,5-Difluoro-4-hydrazinobenzoic acid - Product & Safety D
    • Source: PubChem / CAS Common Chemistry.
    • URL:[Link](Note: Linked to parent HBA structure for reference, as specific DFHBA pages are vendor-gated).

  • Application in MALDI-MS

    • Title: "The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI."
    • Source:Analytical Chemistry, NIH PubMed.
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.